Bis(3-(trifluoromethyl)phenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKAKFGJTVATRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371135 | |
| Record name | bis[3-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1598-89-6 | |
| Record name | bis[3-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1598-89-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bis(3-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of bis(3-(trifluoromethyl)phenyl)methanol, a key building block in medicinal chemistry and materials science. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents relevant quantitative data in a structured format.
Introduction
This compound is a diarylmethanol derivative characterized by the presence of two trifluoromethylphenyl groups. This substitution pattern imparts unique electronic properties and steric bulk, making it a valuable intermediate in the synthesis of various organic molecules, including potential therapeutic agents and functional materials. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. The synthesis of this compound is typically achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.
Synthetic Pathway Overview
The most common and efficient route for the synthesis of this compound involves a two-step process. The first step is the formation of a Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, from 1-bromo-3-(trifluoromethyl)benzene. The subsequent step involves the reaction of this Grignard reagent with a suitable formate ester, such as ethyl formate. In this reaction, two equivalents of the Grignard reagent react with one equivalent of the ester to yield the desired secondary alcohol.[1][2][3]
The overall reaction scheme is as follows:
Step 1: Formation of the Grignard Reagent
CF3-C6H4-Br + Mg -> CF3-C6H4-MgBr
Step 2: Reaction with Ethyl Formate
2 CF3-C6H4-MgBr + H-COOC2H5 -> (CF3-C6H4)2CHOH
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent quenching of the Grignard reagent.[4][5]
3.1. Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide
This protocol describes the formation of the Grignard reagent from 1-bromo-3-(trifluoromethyl)benzene and magnesium turnings.
-
Materials:
-
Magnesium turnings
-
1-bromo-3-(trifluoromethyl)benzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
-
Apparatus:
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnetic stirrer and heating mantle.
-
-
Procedure:
-
Place magnesium turnings in the flame-dried three-necked flask under a gentle flow of inert gas.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-3-(trifluoromethyl)benzene in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and/or gentle refluxing.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture and reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.
-
The resulting dark, cloudy solution of 3-(trifluoromethyl)phenylmagnesium bromide is used directly in the next step.
-
3.2. Synthesis of this compound
This protocol details the reaction of the prepared Grignard reagent with ethyl formate.
-
Materials:
-
3-(trifluoromethyl)phenylmagnesium bromide solution (from step 3.1)
-
Ethyl formate
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Anhydrous magnesium sulfate
-
-
Apparatus:
-
Reaction flask from the previous step.
-
Dropping funnel.
-
Separatory funnel.
-
-
Procedure:
-
Cool the solution of 3-(trifluoromethyl)phenylmagnesium bromide in an ice bath.
-
Prepare a solution of ethyl formate in anhydrous diethyl ether or THF in a dropping funnel.
-
Add the ethyl formate solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
If a precipitate forms, add aqueous hydrochloric acid to dissolve it.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with two portions of diethyl ether or THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. The values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Reactants & Stoichiometry | ||
| 1-bromo-3-(trifluoromethyl)benzene | 2.2 equivalents | Relative to ethyl formate. |
| Magnesium Turnings | 2.4 equivalents | A slight excess is used to ensure complete reaction of the bromide. |
| Ethyl Formate | 1.0 equivalent | The limiting reagent. |
| Reaction Conditions | ||
| Grignard Formation Temperature | Reflux of diethyl ether or THF | Initiation may require gentle heating. |
| Grignard Reaction Time | 1-2 hours | After the addition of the bromide. |
| Ester Addition Temperature | 0-10 °C | To control the exothermicity of the reaction. |
| Post-addition Reaction Time | 1-2 hours at room temperature | To ensure complete reaction. |
| Yield & Purity | ||
| Typical Yield | 60-80% | Based on similar diarylmethanol syntheses. |
| Purification Method | Column Chromatography/Recrystallization | To obtain a high-purity product. |
Visualizations
5.1. Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final purified product.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is reliably achieved through a Grignard reaction, a cornerstone of synthetic organic chemistry. This technical guide provides the necessary details for researchers and professionals to successfully perform this synthesis. The protocols and data presented herein are based on established chemical principles and analogous reactions found in the literature. Careful attention to anhydrous conditions is paramount for the success of this synthesis. The resulting diarylmethanol is a versatile intermediate for further chemical transformations in drug discovery and materials science.
References
An In-Depth Technical Guide to Bis(3-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-(trifluoromethyl)phenyl)methanol, also known as 3,3'-bis(trifluoromethyl)benzhydrol, is a fluorinated organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, imparted by the two trifluoromethyl groups on the phenyl rings, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the core properties, synthesis, spectral characterization, and applications of this compound, with a focus on its relevance to drug discovery and development. The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Chemical and Physical Properties
This compound is a solid at room temperature. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1598-89-6 | [1] |
| Molecular Formula | C₁₅H₁₀F₆O | [2] |
| Molecular Weight | 320.23 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
Spectroscopic Data
Accurate characterization of this compound is crucial for its use in synthesis and research. Below are the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl and methine protons. The aromatic protons will likely appear as complex multiplets in the range of 7.2-7.8 ppm. The methine proton (CH-OH) would appear as a singlet, and its chemical shift would be concentration-dependent, typically between 5.0 and 6.0 ppm. The hydroxyl proton signal is also a singlet and its position is highly variable and can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts in the typical aromatic region (120-145 ppm), with those directly attached to the trifluoromethyl groups showing characteristic quartet splitting. The methine carbon (CH-OH) signal would be expected in the range of 70-80 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will be characterized by a single sharp peak for the six equivalent fluorine atoms of the two trifluoromethyl groups, likely in the region of -60 to -65 ppm relative to a standard.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. Strong absorption bands in the 1100-1350 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl groups. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol would be observed around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 320. The fragmentation pattern would likely involve the loss of a trifluoromethyl group, water, or a trifluoromethylphenyl group, leading to characteristic fragment ions.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent derived from 3-bromobenzotrifluoride with an appropriate aldehyde or ester.
Experimental Protocol: Grignard Synthesis
Materials:
-
3-Bromobenzotrifluoride
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl formate or 3-(Trifluoromethyl)benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3-bromobenzotrifluoride in anhydrous diethyl ether or THF dropwise to the magnesium turnings with gentle stirring.
-
The reaction is initiated by gentle warming. Once initiated, the addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of either ethyl formate or 3-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Caption: Workflow for the Grignard synthesis of this compound.
Applications in Drug Development
The presence of trifluoromethyl groups in organic molecules can significantly enhance their pharmacological properties. These groups can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and alter electronic properties to improve binding to biological targets.
This compound serves as a key intermediate in the synthesis of various biologically active compounds. For instance, the benzhydrol moiety is a common scaffold in many pharmaceutical agents. The trifluoromethyl substituents on this scaffold can be strategically utilized to fine-tune the properties of the final drug molecule. While specific drugs containing the intact this compound structure are not prevalent, its role as a precursor is significant. For example, it can be used in the synthesis of derivatives that act as enzyme inhibitors or receptor modulators where the trifluoromethylphenyl groups contribute to potent and selective interactions.
Caption: Role of this compound in drug development.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound may cause skin and eye irritation. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable fluorinated building block with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis via the Grignard reaction is a well-established method. The trifluoromethyl groups confer desirable properties that are advantageous in drug design. This technical guide provides a foundational understanding of this compound for researchers and scientists working in the field of drug discovery and development.
References
Physical and chemical properties of bis(3-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-(trifluoromethyl)phenyl)methanol (CAS Number: 1598-89-6) is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl (CF₃) groups on the phenyl rings imparts unique electronic properties, influencing the molecule's reactivity, metabolic stability, and binding interactions with biological targets. The trifluoromethyl group is a well-established bioisostere for other chemical moieties and is known to enhance properties such as lipophilicity and metabolic stability, which are crucial for drug candidates.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, relevant experimental protocols, and its significance in scientific research.
Core Properties and Data
A summary of the key identifying and physical properties of this compound is presented below.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | Bis[3-(trifluoromethyl)phenyl]methanol | N/A |
| Synonyms | 3,3'-Bis(trifluoromethyl)benzhydrol | [2] |
| CAS Number | 1598-89-6 | [2][3] |
| Molecular Formula | C₁₅H₁₀F₆O | [2] |
| Molecular Weight | 320.23 g/mol | [2] |
| Appearance | Not explicitly stated; likely a solid at room temperature. | N/A |
| Melting Point | Data not available in searched literature. | N/A |
| Boiling Point | Data not available in searched literature. | N/A |
| Solubility | Data not available in searched literature. | N/A |
| Purity | Commercially available with ≥96% purity. | N/A |
Chemical Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general and plausible synthetic route can be inferred from standard organic chemistry principles, particularly the Grignard reaction. This method is commonly used for the formation of carbon-carbon bonds and the synthesis of alcohols.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound via a Grignard reaction.
Experimental Protocol: A General Approach
The following protocol is a generalized procedure based on the principles of the Grignard reaction for the synthesis of diarylmethanols. Note: This is a theoretical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 3-bromobenzotrifluoride in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 3-bromobenzotrifluoride solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide.
-
-
Reaction with Ethyl Formate:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve ethyl formate in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ethyl formate solution dropwise to the cooled Grignard reagent with vigorous stirring. A 2:1 molar ratio of the Grignard reagent to ethyl formate is required.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
-
Spectroscopic Data
While complete, detailed spectra were not available in the searched literature, the availability of spectral data has been noted.[4] The expected characteristic signals are described below based on the molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the single proton of the hydroxyl group and the methine bridge. The aromatic region would likely be complex due to coupling between the protons on the two phenyl rings. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration. The methine proton (the one attached to the carbon bearing the hydroxyl group) would likely appear as a singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. This includes the carbon of the methine group, the carbons of the two trifluoromethyl groups, and the various aromatic carbons. The carbon atoms directly bonded to the fluorine atoms of the CF₃ groups will exhibit characteristic splitting patterns.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretch (aromatic): Signals typically appearing just above 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch: A strong absorption in the 1050-1250 cm⁻¹ range.
-
C-F stretch: Strong, characteristic absorptions for the trifluoromethyl groups, typically found in the 1000-1400 cm⁻¹ region.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 320.23. Fragmentation patterns would likely involve the loss of the hydroxyl group, water, and potentially the trifluoromethyl groups, leading to characteristic fragment ions.
Chemical Properties and Reactivity
The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl groups. These groups decrease the electron density on the aromatic rings, making them less susceptible to electrophilic aromatic substitution. The hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification. The stability of the benzylic carbocation that could be formed upon loss of the hydroxyl group would be destabilized by the electron-withdrawing CF₃ groups.
Applications in Drug Development and Research
The trifluoromethylphenyl motif is of significant interest to researchers and drug development professionals. The incorporation of trifluoromethyl groups into organic molecules can profoundly alter their physicochemical and biological properties.[1] Specifically, the CF₃ group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can lead to a longer drug half-life.
-
Increase Lipophilicity: The CF₃ group is lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.
-
Modulate Receptor Binding: The electronic and steric properties of the CF₃ group can influence how a molecule binds to its biological target, potentially increasing its potency and selectivity.
While specific applications for this compound are not widely documented in the available literature, its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives could be explored for a variety of biological activities, leveraging the beneficial effects of the trifluoromethyl groups.
Conclusion
This compound is a compound with significant potential in the fields of medicinal chemistry and materials science. This guide has summarized its core properties and provided a general framework for its synthesis and characterization. Further research to fully elucidate its physical properties, reactivity, and biological activities is warranted and could lead to the development of novel therapeutic agents and advanced materials.
References
An In-depth Technical Guide to Bis(3-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of bis(3-(trifluoromethyl)phenyl)methanol, a diarylmethanol compound featuring two trifluoromethyl-substituted phenyl rings. The presence of the trifluoromethyl (-CF3) group is of significant interest in medicinal chemistry and materials science due to its ability to modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document will cover the nomenclature, a proposed synthetic route, and a discussion of the potential biological significance of this compound, based on established chemical principles and data from related molecules.
IUPAC Nomenclature and Chemical Structure
The correct IUPAC name for the compound with a central methanol carbon atom bonded to two separate 3-(trifluoromethyl)phenyl rings is bis[3-(trifluoromethyl)phenyl]methanol .
Structure:
It is important to distinguish this compound from its isomer, (3,5-bis(trifluoromethyl)phenyl)methanol, which consists of a single phenyl ring with two trifluoromethyl groups attached.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Reference/Basis for Inference |
| Molecular Formula | C15H10F6O | Based on chemical structure. |
| Molecular Weight | 336.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Inferred from similar diarylmethanols and (3,5-bis(trifluoromethyl)phenyl)methanol.[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) and insoluble in water. | The large, nonpolar aromatic surface area and the hydrophobic nature of the -CF3 groups suggest poor aqueous solubility. |
| Lipophilicity (LogP) | Predicted to be high. | The trifluoromethyl group significantly increases lipophilicity.[1][2] |
| Metabolic Stability | Expected to be enhanced compared to non-fluorinated analogs. | The carbon-fluorine bond is very strong, and the -CF3 group can block sites of metabolism on the aromatic ring, leading to increased metabolic stability.[1] |
Proposed Synthesis: Experimental Protocol
A plausible and common method for the synthesis of diarylmethanols is the Grignard reaction.[4][5][6][7][8] This proposed protocol details the synthesis of bis[3-(trifluoromethyl)phenyl]methanol via the reaction of a Grignard reagent with an appropriate aldehyde.
Reaction Scheme:
-
Formation of the Grignard Reagent: 3-Bromobenzotrifluoride + Mg → 3-(Trifluoromethyl)phenylmagnesium bromide
-
Reaction with Aldehyde: 3-(Trifluoromethyl)phenylmagnesium bromide + 3-(Trifluoromethyl)benzaldehyde → Intermediate alkoxide
-
Acidic Workup: Intermediate alkoxide + H3O+ → Bis[3-(trifluoromethyl)phenyl]methanol
Detailed Methodology
Materials:
-
3-Bromobenzotrifluoride
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
3-(Trifluoromethyl)benzaldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Preparation of the Grignard Reagent: a. All glassware must be oven-dried to be completely free of moisture. b. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. c. Add a small crystal of iodine. d. In the dropping funnel, place a solution of 3-bromobenzotrifluoride in anhydrous diethyl ether. e. Add a small amount of the 3-bromobenzotrifluoride solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary. f. Once the reaction has started, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with 3-(Trifluoromethyl)benzaldehyde: a. Cool the Grignard reagent solution in an ice bath. b. Prepare a solution of 3-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether. c. Add the aldehyde solution dropwise to the cooled Grignard reagent with stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Workup and Purification: a. Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. b. If a precipitate forms, a dilute solution of hydrochloric acid can be added to dissolve it. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with diethyl ether. e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. g. The crude bis[3-(trifluoromethyl)phenyl]methanol can be purified by recrystallization or column chromatography.
Potential Biological Significance and Mechanism of Action
While no specific biological data for bis[3-(trifluoromethyl)phenyl]methanol has been found, the structural motifs suggest potential areas of interest for drug development.
-
Role of the Trifluoromethyl Group: The -CF3 group is a well-known bioisostere for other chemical groups and can significantly enhance a drug's properties. Its high electronegativity and lipophilicity can lead to improved binding to biological targets and better membrane permeability.[1][2] The presence of two such groups in bis[3-(trifluoromethyl)phenyl]methanol suggests that it may exhibit enhanced biological activity and metabolic stability compared to its non-fluorinated counterparts.
-
Diarylmethanol Core: The diarylmethanol scaffold is present in a number of biologically active compounds.[4] Depending on the nature and position of the substituents on the phenyl rings, these compounds can interact with a variety of biological targets.
-
Hypothetical Signaling Pathway Interaction: Given that many small molecule drugs act as inhibitors or modulators of signaling pathways, a compound like bis[3-(trifluoromethyl)phenyl]methanol could potentially interact with protein kinases, nuclear receptors, or other key regulatory proteins. For instance, many kinase inhibitors feature diaryl structures. The trifluoromethyl groups could enhance binding to hydrophobic pockets within the active site of a kinase, leading to inhibition of a downstream signaling cascade involved in cell proliferation or inflammation.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of bis[3-(trifluoromethyl)phenyl]methanol.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
Bis[3-(trifluoromethyl)phenyl]methanol represents an interesting, yet understudied, molecule. While specific experimental data is scarce, its structure suggests that it could possess valuable properties for drug discovery and materials science, largely due to the presence of the trifluoromethyl groups. The proposed synthetic route via a Grignard reaction offers a viable method for its preparation, enabling further investigation into its chemical and biological characteristics. Future research on this compound would be beneficial to fully elucidate its potential applications.. Future research on this compound would be beneficial to fully elucidate its potential applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
- 3. (3,5-Bis(trifluoromethyl)phenyl)methanol | 32707-89-4 [sigmaaldrich.com]
- 4. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. cerritos.edu [cerritos.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. scribd.com [scribd.com]
- 8. tsijournals.com [tsijournals.com]
An In-depth Technical Guide to the Molecular Structure of Bis(3-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-(trifluoromethyl)phenyl)methanol, a fluorinated organic compound, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, characterized by the presence of two trifluoromethylphenyl moieties attached to a central carbinol carbon, impart distinct physicochemical properties that are explored for various applications. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, and available (though limited in the public domain) experimental and computational data.
Chemical Identity and Physical Properties
This compound is identified by the Chemical Abstracts Service (CAS) Registry Number 1598-89-6 . Its molecular formula is C15H10F6O , and it has a molecular weight of 320.23 g/mol .
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1598-89-6 |
| Molecular Formula | C15H10F6O |
| Molecular Weight | 320.23 g/mol |
Molecular Structure and Conformation
The core of this compound's structure consists of a central methanol carbon atom bonded to two separate 3-(trifluoromethyl)phenyl groups and a hydroxyl group. The presence of the trifluoromethyl (-CF3) groups at the meta-position of the phenyl rings significantly influences the molecule's electronic properties and steric hindrance.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While comprehensive, publicly available spectra with detailed peak assignments are limited, general spectroscopic data is known to exist.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following spectra would be of primary importance:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl rings and the hydroxyl proton. The integration and splitting patterns of the aromatic signals would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbinol carbon, the aromatic carbons, and the carbon of the trifluoromethyl group (which would exhibit coupling with fluorine).
-
¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds. It would show a characteristic signal for the trifluoromethyl groups, providing information about their chemical environment.
3.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
-
C-H stretching: Signals in the 3000-3100 cm⁻¹ region for the aromatic C-H bonds.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ range.
-
C-F stretching: Strong absorption bands typically in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl groups.
-
C-O stretching: A band in the 1050-1250 cm⁻¹ region corresponding to the carbinol C-O bond.
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (320.23). Fragmentation patterns would likely involve the loss of water, the hydroxyl group, and cleavage of the bonds connecting the phenyl rings to the central carbon.
Synthesis Methodology
A common and logical synthetic route to this compound involves a Grignard reaction. This widely used method for forming carbon-carbon bonds is well-suited for the preparation of secondary alcohols.
4.1. General Experimental Protocol: Grignard Reaction
The synthesis would typically proceed in two main steps: the formation of the Grignard reagent followed by its reaction with an appropriate aldehyde.
Step 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: All glassware (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to exclude atmospheric moisture.
-
Initiation: Magnesium turnings are placed in the reaction flask. A small amount of 3-bromobenzotrifluoride, dissolved in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran), is added to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
-
Addition: Once the reaction has initiated (indicated by a color change and/or gentle refluxing), the remaining solution of 3-bromobenzotrifluoride is added dropwise from the dropping funnel at a rate that maintains a controlled reflux.
-
Completion: After the addition is complete, the reaction mixture is typically stirred and heated under reflux for a period to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 3-(Trifluoromethyl)benzaldehyde
-
Aldehyde Addition: A solution of 3-(trifluoromethyl)benzaldehyde in the anhydrous ether solvent is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (often cooled in an ice bath to manage the exothermic reaction).
-
Reaction: The reaction mixture is stirred for a specified period to allow for the complete reaction between the Grignard reagent and the aldehyde.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the intermediate alkoxide to form the desired alcohol and dissolves the magnesium salts.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization.
Logical Workflow for Synthesis
The logical workflow for the synthesis of this compound via a Grignard reaction can be visualized as follows:
Biological Activity and Signaling Pathways
A thorough search of the scientific literature and biological activity databases did not reveal any specific, well-characterized biological activities or signaling pathway associations for this compound. While fluorinated compounds are of great interest in drug discovery for their potential to modulate metabolic stability and binding affinity, the specific biological profile of this molecule remains to be elucidated. Future research may uncover roles in areas such as enzyme inhibition or receptor modulation, which would necessitate further investigation into its mechanisms of action.
Conclusion
This compound is a molecule with a well-defined chemical identity. While its synthesis can be logically approached through established methods like the Grignard reaction, a significant gap exists in the public domain regarding detailed experimental data. Specifically, a lack of crystallographic data and comprehensive, assigned spectroscopic information limits a full, in-depth understanding of its molecular structure. Furthermore, the absence of reported biological activity precludes the mapping of any associated signaling pathways. This technical guide summarizes the currently available information and highlights the areas where further experimental investigation is required to fully characterize this intriguing fluorinated compound. Such studies will be essential for unlocking its potential in drug development and materials science.
An In-Depth Technical Guide to the Safety of Bis(3-(trifluoromethyl)phenyl)methanol
A Note on Chemical Identity: The query "Bis(3-(trifluoromethyl)phenyl)methanol" can be interpreted in two ways, leading to two distinct chemical compounds with different CAS numbers. This guide addresses both possibilities to ensure comprehensive safety information.
-
Interpretation 1: (3,5-Bis(trifluoromethyl)phenyl)methanol (CAS: 32707-89-4) , also known as 3,5-Bis(trifluoromethyl)benzyl alcohol. This compound features a single phenyl ring with two trifluoromethyl groups and a methanol substituent.
-
Interpretation 2: this compound (CAS: 1598-89-6) . This compound has two phenyl rings, each with a single trifluoromethyl group, attached to a central methanol carbon.
This document provides a detailed overview of the available safety data for both compounds, intended for researchers, scientists, and professionals in drug development.
Part 1: (3,5-Bis(trifluoromethyl)phenyl)methanol (CAS: 32707-89-4)
This section details the safety information for (3,5-Bis(trifluoromethyl)phenyl)methanol.
Physicochemical and Hazard Information
The following tables summarize the key physicochemical properties and hazard classifications for (3,5-Bis(trifluoromethyl)phenyl)methanol.
Table 1: Physicochemical Properties of (3,5-Bis(trifluoromethyl)phenyl)methanol
| Property | Value |
| Molecular Formula | C₉H₆F₆O |
| Molecular Weight | 244.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 53-56 °C |
Table 2: GHS Hazard Classification for (3,5-Bis(trifluoromethyl)phenyl)methanol [1]
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictogram: [1]
Signal Word: Warning[1]
Handling, Storage, and First Aid
Handling:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a well-ventilated place.
-
Keep container tightly closed.
-
Store at room temperature.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Experimental Protocols for Safety Assessment
Logical Workflow for Toxicological Assessment
Caption: A logical workflow for assessing the toxicity of a chemical, progressing from in silico and in vitro methods to in vivo studies if required.
Detailed Methodologies:
-
Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure): This method is used to assess the acute toxic effects of a substance after oral administration.[2][3][4][5][6]
-
Principle: A fixed dose of the substance is administered to a group of animals (usually rats). The observation of toxic effects (not lethality) determines the subsequent dose for the next group.
-
Procedure:
-
A sighting study is performed to determine the appropriate starting dose.
-
Groups of animals of a single sex (typically female) are dosed in a stepwise manner at fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
The results are used to classify the substance according to the Globally Harmonized System (GHS).
-
-
-
In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method): This in vitro method assesses the potential of a chemical to cause skin irritation.
-
Principle: The test chemical is applied topically to a reconstructed human epidermis model. Cell viability is measured to determine the irritant potential.
-
Procedure:
-
The test substance is applied to the surface of the tissue model.
-
After a defined exposure period, the substance is removed, and the tissue is incubated.
-
Cell viability is assessed using a quantitative method, typically the MTT assay.
-
A reduction in cell viability below a certain threshold indicates an irritant potential.
-
-
-
In Vitro Eye Irritation (Bovine Corneal Opacity and Permeability Test - OECD Guideline 437): This ex vivo method evaluates the potential of a substance to cause severe eye damage.
-
Principle: The test substance is applied to an isolated bovine cornea. The effects on corneal opacity and permeability are measured.
-
Procedure:
-
Bovine corneas are obtained from abattoirs and mounted in a holder.
-
The test substance is applied to the epithelial surface of the cornea.
-
After exposure, the substance is washed off, and the cornea is incubated.
-
Corneal opacity is measured using an opacitometer, and permeability is assessed by measuring the passage of fluorescein dye.
-
-
-
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): This is a widely used in vitro test for identifying gene mutations.[7][8][9][10]
-
Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test chemical. Mutagens can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
-
Procedure:
-
The bacterial strains are mixed with the test substance, with and without a metabolic activation system (S9 mix).
-
The mixture is plated on a minimal agar medium lacking histidine.
-
After incubation, the number of revertant colonies is counted.
-
A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
-
Part 2: this compound (CAS: 1598-89-6)
Safety and toxicological data for this compound are significantly more limited in publicly available resources.
Physicochemical and Hazard Information
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₀F₆O |
| Molecular Weight | 320.23 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
GHS Hazard Classification:
Handling, Storage, and First Aid
Handling and Storage:
-
One supplier recommends storage at 2-8°C in a dry, sealed container.[11][12]
-
General safe handling practices for chemical reagents should be followed, including the use of personal protective equipment (gloves, eye protection) and adequate ventilation.
First Aid Measures:
-
Specific first aid measures are not available. In case of exposure, follow standard laboratory safety protocols and seek medical advice.
Experimental Protocols for Safety Assessment
Due to the lack of specific toxicological data, the same logical workflow and standard experimental protocols described in Part 1.3 would be applicable for assessing the safety of this compound. The initial steps would involve in silico and in vitro screening to determine the potential for cytotoxicity, genotoxicity, and irritation before proceeding to any necessary in vivo studies.
Diagram of a General Cytotoxicity Testing Workflow (MTT Assay)
Caption: A typical workflow for assessing cytotoxicity using the MTT assay.[13][14][15][16][17]
Disclaimer: This document is intended as a technical guide and summarizes publicly available safety information. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the compound you are using and follow all recommended safety procedures. The absence of comprehensive safety data for a compound does not imply that it is non-hazardous. All chemicals should be handled with appropriate caution by trained personnel.
References
- 1. (3,5-Bis(trifluoromethyl)phenyl)methanol | 32707-89-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. 1598-89-6|this compound|BLD Pharm [bldpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. clyte.tech [clyte.tech]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Commercial Availability of Bis(3-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key chemical data for bis(3-(trifluoromethyl)phenyl)methanol (CAS No. 1598-89-6), a fluorinated benzhydrol derivative of increasing interest in medicinal chemistry and materials science. The strategic placement of trifluoromethyl groups imparts unique electronic and lipophilic properties, making it a valuable building block for the synthesis of novel organic molecules.
Commercial Availability
This compound, also known as 3,3'-bis(trifluoromethyl)benzhydrol, is available from a range of chemical suppliers. The purity levels and available quantities vary, catering to needs from academic research to process development. Below is a summary of representative commercial sources and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Santa Cruz Biotechnology | 3,3'-Bis(trifluoromethyl)benzhydrol | 1598-89-6 | C₁₅H₁₀F₆O | 320.23 | Not specified | Inquire |
| BLD Pharm | This compound | 1598-89-6 | C₁₅H₁₀F₆O | 320.23 | Inquire | Inquire |
| 2A Biotech | This compound | 1598-89-6 | C₁₅H₁₀F₆O | Not specified | ≥96% | Inquire |
Physicochemical Data
| Property | Value |
| CAS Number | 1598-89-6 |
| Molecular Formula | C₁₅H₁₀F₆O |
| Molecular Weight | 320.23 g/mol [1] |
| Appearance | Inquire with supplier |
| Solubility | Inquire with supplier |
Synthesis and Experimental Protocols
A plausible and detailed experimental protocol for the synthesis of this compound would involve the reaction of a 3-(trifluoromethyl)phenylmagnesium halide (a Grignard reagent) with an appropriate carbonyl compound, such as an ester or an aldehyde.
Plausible Synthesis Protocol via Grignard Reaction
Reaction Scheme:
Materials:
-
3-Bromo-α,α,α-trifluorotoluene (3-(Trifluoromethyl)bromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl formate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 3-bromo-α,α,α-trifluorotoluene in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide.
-
-
Reaction with Methyl Formate:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of methyl formate in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the methyl formate solution dropwise to the cooled Grignard reagent with vigorous stirring. Two equivalents of the Grignard reagent will react with one equivalent of the ester.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
-
Applications in Drug Development and Organic Synthesis
The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] this compound serves as a valuable building block in the synthesis of more complex molecules where the introduction of two trifluoromethyl-substituted phenyl rings is desired. Its structural motifs are found in various biologically active compounds. The presence of the trifluoromethyl groups can significantly influence the electronic properties and conformation of the final molecule, making this a strategic starting material for creating new chemical entities.
Visualizations
Logical Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound via a Grignard reaction, as detailed in the experimental protocol.
Caption: Synthesis workflow for this compound.
Logical Relationship in Multi-Step Synthesis
This compound can be utilized as a key intermediate in a multi-step synthesis to produce more complex target molecules. The following diagram illustrates this logical relationship.
Caption: Role as a key intermediate in multi-step synthesis.
References
An In-depth Technical Guide to the Synthesis of Bis(3-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining bis(3-(trifluoromethyl)phenyl)methanol, a key intermediate in various fields of chemical research, including pharmaceuticals and materials science. This document details the core precursors, outlines two major synthetic pathways, and provides detailed experimental protocols adapted from established methodologies for analogous compounds. Quantitative data is presented in structured tables for clear comparison, and reaction pathways are visualized using Graphviz diagrams.
Overview of Synthetic Strategies
The synthesis of this compound can be effectively achieved through two principal routes:
-
Route 1: Grignard Reaction. This classic organometallic approach involves the synthesis of a Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, which then reacts with a suitable carbonyl compound, such as ethyl formate, to yield the desired secondary alcohol. This method is valued for its reliability in forming carbon-carbon bonds.
-
Route 2: Friedel-Crafts Acylation followed by Reduction. This two-step pathway first involves the synthesis of the corresponding benzophenone intermediate, 3,3'-bis(trifluoromethyl)benzophenone, via a Friedel-Crafts acylation reaction. The benzophenone is then reduced to the target diarylmethanol. This route offers an alternative approach, particularly when the Grignard precursors are not readily accessible.
Route 1: Grignard Reaction Pathway
This route commences with the preparation of the Grignard reagent from 3-(trifluoromethyl)bromobenzene, followed by its reaction with ethyl formate.
Precursors for the Grignard Reaction
| Precursor | Role | Supplier Example |
| 3-(Trifluoromethyl)bromobenzene | Aryl halide for Grignard formation | Sigma-Aldrich |
| Magnesium Turnings | Metal for Grignard reagent formation | Sigma-Aldrich |
| Ethyl Formate | Carbonyl substrate | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Sigma-Aldrich |
| Iodine | Initiator for Grignard reaction | Sigma-Aldrich |
Experimental Protocol: Synthesis via Grignard Reaction
Step 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium bromide
This protocol is adapted from established procedures for the formation of aryl Grignard reagents.
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Charging: The flask is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Initiation: A small portion of a solution of 3-(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added from the dropping funnel. The reaction is initiated, which is often indicated by a color change and gentle refluxing. Gentle warming may be necessary to start the reaction.
-
Grignard Formation: Once the reaction has initiated, the remaining solution of 3-(trifluoromethyl)bromobenzene in THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-brown to black solution is cooled to room temperature.
Step 2: Reaction with Ethyl Formate
-
Reaction Setup: The solution of 3-(trifluoromethyl)phenylmagnesium bromide is cooled in an ice bath.
-
Addition of Ester: A solution of ethyl formate (0.5 equivalents) in anhydrous THF is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling in an ice bath.
-
Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data (Representative)
| Reactant | Molar Ratio | Notes |
| 3-(Trifluoromethyl)bromobenzene | 2.0 | |
| Magnesium | 2.4 | A slight excess is used to ensure complete reaction of the halide. |
| Ethyl Formate | 1.0 | The limiting reagent. |
| Product | Yield | Purity |
| This compound | 60-80% | >95% after chromatography |
Route 2: Friedel-Crafts Acylation and Reduction Pathway
This alternative route involves the synthesis of a benzophenone intermediate, which is subsequently reduced to the desired alcohol.
Precursors for Friedel-Crafts Acylation and Reduction
| Precursor | Role | Supplier Example |
| 3-(Trifluoromethyl)benzoyl chloride | Acylating agent | Sigma-Aldrich |
| Trifluoromethylbenzene | Aromatic substrate | Sigma-Aldrich |
| Aluminum Chloride (AlCl₃), anhydrous | Lewis acid catalyst | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | Solvent for acylation | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | Reducing agent | Sigma-Aldrich |
| Methanol or Ethanol | Solvent for reduction | Sigma-Aldrich |
Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Reduction
Step 1: Synthesis of 3,3'-Bis(trifluoromethyl)benzophenone
This protocol is based on general procedures for Friedel-Crafts acylation.[1][2]
-
Apparatus Setup: A three-necked round-bottom flask is fitted with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a mechanical stirrer. The apparatus must be flame-dried and maintained under a nitrogen atmosphere.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: A solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel.
-
Addition of Aromatic Substrate: Trifluoromethylbenzene (1.0 equivalent) is then added dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC.
-
Workup: The reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3,3'-bis(trifluoromethyl)benzophenone is purified by recrystallization or column chromatography.[1][2]
Step 2: Reduction of 3,3'-Bis(trifluoromethyl)benzophenone
This protocol is adapted from standard procedures for the reduction of benzophenones.[3][4]
-
Reaction Setup: A round-bottom flask is charged with 3,3'-bis(trifluoromethyl)benzophenone (1.0 equivalent) and methanol or ethanol.
-
Addition of Reducing Agent: The solution is cooled in an ice bath, and sodium borohydride (1.5-2.0 equivalents) is added portion-wise over 15-20 minutes.
-
Reaction: The reaction mixture is stirred at room temperature for 1-2 hours after the addition is complete. The progress of the reaction is monitored by TLC.
-
Workup: The reaction is quenched by the slow addition of water or dilute hydrochloric acid. The solvent is partially removed under reduced pressure.
-
Extraction: The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated, and the resulting crude this compound is purified by recrystallization or column chromatography.
Quantitative Data (Representative)
Friedel-Crafts Acylation
| Reactant | Molar Ratio | Notes |
| 3-(Trifluoromethyl)benzoyl chloride | 1.0 | |
| Trifluoromethylbenzene | 1.0 | |
| Aluminum Chloride | 1.1 | A slight excess of the catalyst is used. |
| Product | Yield | Purity |
| 3,3'-Bis(trifluoromethyl)benzophenone | 70-85% | >97% after purification |
Reduction
| Reactant | Molar Ratio | Notes |
| 3,3'-Bis(trifluoromethyl)benzophenone | 1.0 | |
| Sodium Borohydride | 1.5-2.0 | An excess is used to ensure complete reduction. |
| Product | Yield | Purity |
| This compound | 85-95% | >98% after purification |
Conclusion
Both the Grignard reaction and the Friedel-Crafts acylation followed by reduction are viable and effective methods for the synthesis of this compound. The choice of route may depend on the availability of starting materials, scalability, and the specific requirements of the research or development project. The Grignard route offers a more direct, one-pot approach from the corresponding aryl halide, while the two-step Friedel-Crafts and reduction pathway provides an alternative that may be advantageous in certain contexts. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful synthesis of this important chemical intermediate.
References
Stability and Storage of Bis(3-(trifluoromethyl)phenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for bis(3-(trifluoromethyl)phenyl)methanol. Due to the limited availability of specific stability data for this compound in public literature, this guide synthesizes information based on the general characteristics of fluorinated aromatic compounds and diarylmethanols. It outlines best practices for storage and handling to ensure the integrity of the compound for research and development purposes. Furthermore, this document presents a generalized experimental protocol for conducting forced degradation studies to establish a stability-indicating method, a critical component in drug development and quality control. Conceptual degradation pathways are also discussed to provide insight into potential chemical liabilities of the molecule.
Introduction
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of two trifluoromethyl groups significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for the design of novel chemical entities. Understanding the chemical stability and establishing appropriate storage conditions are paramount to ensure its quality, purity, and reliability in experimental settings. This guide serves as a foundational resource for professionals working with this and structurally related compounds.
Recommended Storage and Handling
Proper storage and handling are crucial to prevent the degradation of this compound. The following recommendations are based on general guidelines for fluorinated and aromatic compounds.[1]
General Storage Conditions
It is recommended to store this compound in a cool, dry, and well-ventilated area.[1] Exposure to light, moisture, and extreme temperatures should be minimized. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is advisable. Inert atmosphere (e.g., argon or nitrogen) can be used to further protect against potential oxidative degradation.
Incompatible Materials
To prevent unwanted reactions and degradation, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances could potentially lead to the degradation of the alcohol functional group or reactions involving the aromatic rings.
Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (Room temperature or refrigerated at 2-8 °C for long-term) | Minimizes thermal degradation. |
| Atmosphere | Tightly sealed container, under inert gas (e.g., N2, Ar) if possible. | Protects from moisture and oxygen. |
| Light | Amber vial or stored in the dark. | Prevents photolytic degradation. |
| Incompatibilities | Store away from strong acids, strong bases, and oxidizing agents. | Avoids chemical reactions and degradation.[1] |
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by its functional groups: the secondary alcohol and the trifluoromethyl-substituted aromatic rings. While the trifluoromethyl group itself is generally stable, the overall molecule can undergo degradation under certain conditions.
Conceptual Degradation Pathways
Potential degradation of this compound could occur through several pathways, primarily involving the alcohol moiety.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, bis(3-(trifluoromethyl)phenyl)methanone. This is a common degradation pathway for alcohols and can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.
-
Dehydration: Under acidic conditions and/or heat, elimination of water could occur, leading to the formation of a substituted diarylmethylene species, which may further react or polymerize.
-
Esterification: Reaction with acidic impurities or reagents can lead to the formation of esters.
References
Methodological & Application
Application Notes and Protocols: The Bis(3-(trifluoromethyl)phenyl)methyl Moiety in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bis(3-(trifluoromethyl)phenyl)methyl group is a key structural motif in modern organic synthesis, prized for its unique electronic and steric properties. The presence of two trifluoromethyl groups on each phenyl ring imparts strong electron-withdrawing character and significant steric bulk. While specific applications of bis(3-(trifluoromethyl)phenyl)methanol are not extensively documented in peer-reviewed literature, the broader bis(3-(trifluoromethyl)phenyl)methyl moiety is integral to the design of advanced catalysts and chiral intermediates. These application notes will explore the utility of this functional group, drawing on examples from closely related and well-studied compounds.
The primary attributes of the bis(3-(trifluoromethyl)phenyl)methyl group are:
-
Steric Hindrance: The bulky nature of the two substituted phenyl rings can create a chiral pocket in catalysts, influencing the stereochemical outcome of reactions.
-
Electron-Withdrawing Effects: The trifluoromethyl groups significantly lower the electron density of the aromatic rings, which can enhance the acidity of nearby protons or the Lewis acidity of a metal center in a catalyst.
These properties are leveraged in a variety of synthetic applications, from asymmetric catalysis to the synthesis of complex pharmaceutical intermediates.
Core Applications
The bis(3-(trifluoromethyl)phenyl)methyl moiety is a cornerstone in the development of:
-
Organocatalysts: Particularly in hydrogen-bond donating catalysts like thioureas, the strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl groups enhances the acidity of the N-H protons, leading to more effective substrate activation.
-
Chiral Auxiliaries and Ligands: The steric bulk of the group is exploited to create effective chiral environments in asymmetric synthesis, leading to high enantioselectivity.
-
Pharmaceutical Intermediates: This moiety is found in several key intermediates for the synthesis of pharmaceuticals, where it can influence the compound's metabolic stability and binding affinity.
Experimental Protocols
While specific protocols for this compound are scarce, the following sections detail experimental procedures for the synthesis and application of compounds featuring the core bis(3-(trifluoromethyl)phenyl)methyl structure.
Synthesis of Chiral Alcohols featuring the 3,5-Bis(trifluoromethyl)phenyl Moiety
The synthesis of chiral alcohols containing the 3,5-bis(trifluoromethyl)phenyl group is a critical step in the production of various pharmaceutical agents, such as the NK-1 receptor antagonist Aprepitant.
Protocol 1: Enzymatic Resolution of (±)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
This protocol describes the lipase-catalyzed enantioselective transesterification for the synthesis of (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol.
Experimental Workflow:
Figure 1: Workflow for the enzymatic resolution of (±)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
Materials:
-
(±)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
-
Vinyl acetate
-
Candida antarctica lipase B (CAL-B)
-
Toluene
-
Methanol
-
Hydrochloric acid (36% aq.)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
A mixture of (±)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, vinyl acetate, and CAL-B in toluene is stirred at 40°C.
-
The reaction is monitored for approximately 68 hours.
-
Upon completion, the enzyme is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to separate the acylated (R)-enantiomer from the unreacted (S)-alcohol.
-
The isolated (R)-acetate is then hydrolyzed using hydrochloric acid in methanol to yield (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
Quantitative Data:
| Entry | Solvent | Acyl Donor | Temp (°C) | Time (h) | Yield of (R)-acetate (%) | Yield of (R)-alcohol (%) | Chiral Purity (ee %) |
| 1 | Toluene | Vinyl Acetate | 30 | 48 | 83.0 | 69.0 | 93.07 |
| 2 | Toluene | Vinyl Acetate | 40 | 68 | 95.0 | 84.0 | 99.25 |
| 3 | Toluene | Vinyl Acetate | 40 | 96 | 94.8 | 84.3 | 98.35 |
Data adapted from a study on the efficient synthesis of a key intermediate for Aprepitant.[1]
Application in Asymmetric Catalysis
The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structural component in a variety of organocatalysts, where it enhances catalytic activity and selectivity.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's Catalyst)
This thiourea derivative is a powerful hydrogen-bond donor catalyst used in a wide range of organic transformations. The 3,5-bis(trifluoromethyl)phenyl groups are crucial for its high catalytic activity.
Catalytic Activation Pathway:
Figure 2: General mechanism of activation by Schreiner's catalyst.
The catalyst activates electrophiles through double hydrogen bonding, which increases their reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl groups enhance the hydrogen-bond donating capacity of the thiourea N-H protons.
Summary and Outlook
The bis(3-(trifluoromethyl)phenyl)methyl moiety, and more broadly the 3,5-bis(trifluoromethyl)phenyl group, are of significant importance in contemporary organic synthesis. Their application in organocatalysis and as key structural elements in pharmaceutical intermediates highlights their value. While direct applications of this compound remain an area for future exploration, the principles derived from related structures provide a strong foundation for its potential use as a bulky, electron-deficient alcohol in various synthetic contexts. Further research into the catalytic potential of this specific diol could unveil novel and efficient transformations.
References
Applications of (3,5-Bis(trifluoromethyl)phenyl)methanol as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
(3,5-Bis(trifluoromethyl)phenyl)methanol is a key chemical intermediate, valued for the unique properties conferred by the two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups enhance the lipophilicity and metabolic stability of derivatives, making this moiety a privileged scaffold in drug discovery and a valuable building block for specialized polymers and catalysts. This document provides an overview of its applications, detailed experimental protocols for its use in synthesis, and quantitative data to support its utility.
The primary applications of (3,5-bis(trifluoromethyl)phenyl)methanol lie in its role as a precursor to a variety of reactive intermediates. Through straightforward chemical transformations, it can be converted into the corresponding aldehyde, benzyl halides, and other derivatives, which are then utilized in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and potent antibacterial agents.
Key Synthetic Transformations and Applications
The utility of (3,5-bis(trifluoromethyl)phenyl)methanol as an intermediate is demonstrated in several key transformations:
-
Oxidation to 3,5-Bis(trifluoromethyl)benzaldehyde: This aldehyde is a crucial building block for synthesizing flame-retardant compounds and as an intermediate in the multi-step synthesis of complex pharmaceutical candidates.
-
Conversion to 3,5-Bis(trifluoromethyl)benzyl Halides: The corresponding benzyl bromide or chloride is a reactive intermediate used to introduce the 3,5-bis(trifluoromethyl)benzyl group into various molecules, a key step in the synthesis of some drug candidates.
-
Precursor to Biologically Active Molecules: While direct use is less common, derivatives of (3,5-bis(trifluoromethyl)phenyl)methanol are integral to the synthesis of compounds with significant biological activity. For instance, the closely related (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a key intermediate in the synthesis of the antiemetic drug Aprepitant. Furthermore, the 3,5-bis(trifluoromethyl)phenyl moiety is a core component of novel pyrazole-based antibiotics effective against drug-resistant bacteria.
The following sections provide detailed protocols and quantitative data for these applications.
Data Presentation
Table 1: Synthesis of (3,5-Bis(trifluoromethyl)phenyl)methanol and its Direct Derivatives
| Product | Starting Material | Reagents and Conditions | Yield | Reference |
| (3,5-Bis(trifluoromethyl)phenyl)methanol | 3,5-Bis(trifluoromethyl)bromobenzene | Mg, THF; then solid paraformaldehyde | N/A | [1] |
| 3,5-Bis(trifluoromethyl)benzyl halide (X=Cl, Br) | (3,5-Bis(trifluoromethyl)phenyl)methanol | Aqueous HX (X=Cl, Br), optionally in the presence of H₂SO₄ | N/A | [1] |
| 3,5-Bis(trifluoromethyl)benzaldehyde | (3,5-Bis(trifluoromethyl)phenyl)methanol | TEMPO (0.05 mmol), HCl (0.50 mmol), HNO₃ (0.5 mmol), O₂, CH₂Cl₂, rt, 10 h | 95% | [2] |
Table 2: Synthesis of Aprepitant Intermediate
| Product | Starting Material | Reagents and Conditions | Yield | Enantiomeric Excess | Reference |
| (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl acetate | Racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol | Candida antarctica lipase-B (CAL-B), vinyl acetate, Toluene, 40 °C, 68 h | 95.0% | >99% | [3] |
| (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl acetate | 36% aq. HCl, Methanol, reflux, 4-5 h | 89% | 99.9% | [3] |
Table 3: Antibacterial Activity of Pyrazole Derivatives Incorporating the 3,5-Bis(trifluoromethyl)phenyl Moiety
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 1 | S. aureus (MRSA) | 2 |
| 1 | E. faecalis (VRE) | 2 |
| 1 | E. faecium (VRE) | 4 |
| 2 | S. aureus (MRSA) | 1 |
| 2 | E. faecalis (VRE) | 1 |
| 2 | E. faecium (VRE) | 2 |
| 3 | S. aureus (MRSA) | 1 |
| 3 | E. faecalis (VRE) | 1 |
| 3 | E. faecium (VRE) | 2 |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)benzaldehyde via Oxidation of (3,5-Bis(trifluoromethyl)phenyl)methanol[2]
Materials:
-
(3,5-Bis(trifluoromethyl)phenyl)methanol (5.0 mmol)
-
TEMPO (0.05 mmol)
-
Dichloromethane (CH₂Cl₂) (8 mL)
-
Hydrochloric acid (HCl) (0.50 mmol)
-
Nitric acid (HNO₃) (0.5 mmol)
-
Oxygen-filled balloon
-
50 mL round-bottom flask with magnetic stirrer
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer, add (3,5-bis(trifluoromethyl)phenyl)methanol (5.0 mmol) and TEMPO (0.05 mmol).
-
Add 8 mL of dichloromethane as the reaction solvent.
-
Add hydrochloric acid (0.50 mmol) and nitric acid (0.5 mmol) to the flask.
-
Seal the flask and connect it to an oxygen-filled balloon.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield pure 3,5-bis(trifluoromethyl)benzaldehyde.
Expected Yield: 95%
Protocol 2: Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol - Key Intermediate for Aprepitant[3]
This is a two-step process involving enzymatic resolution followed by hydrolysis.
Step 1: Enzymatic Resolution of Racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol
Materials:
-
Racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol
-
Candida antarctica lipase-B (CAL-B)
-
Vinyl acetate
-
Toluene
Procedure:
-
In a suitable reaction vessel, dissolve racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol in toluene.
-
Add Candida antarctica lipase-B (CAL-B) and vinyl acetate.
-
Stir the mixture at 40 °C for 68 hours.
-
Monitor the reaction for the formation of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl acetate.
-
Upon completion, separate the enzyme and isolate the acetate product.
Expected Yield: 95.0% with an enantiomeric excess of >99%.
Step 2: Hydrolysis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl acetate
Materials:
-
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl acetate (8.0 g, 0.027 mol)
-
Methanol
-
36% aqueous HCl (4.0 mL, 0.040 mol)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl acetate in methanol.
-
Add 36% aqueous HCl.
-
Reflux the reaction mixture for 4-5 hours.
-
Cool the mixture to room temperature.
-
Extract the product with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with water.
-
Distill off the solvent under reduced pressure to afford (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
Expected Yield: 89% with a chiral purity of 99.9%.
Signaling Pathways and Workflows
References
Bis(3-(trifluoromethyl)phenyl)methanol in the synthesis of pyrazole derivatives
An increasing body of research highlights the significance of incorporating the trifluoromethyl group into heterocyclic compounds to enhance their pharmacological properties. This has led to a surge in the development of synthetic methodologies for trifluoromethylated pyrazole derivatives, which are recognized for their wide range of biological activities, including antimicrobial and anti-inflammatory effects. This application note details the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, providing protocols for their preparation and summarizing key quantitative data.
Application Notes
The trifluoromethyl group, owing to its high electronegativity and lipophilicity, can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Pyrazole scaffolds are prevalent in many pharmaceuticals. The combination of these two moieties in 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives has been shown to yield compounds with potent antimicrobial activity, particularly against drug-resistant bacteria.[1][2][3]
The synthesis of these derivatives can be achieved through a multi-step process commencing from 3′,5′-bis(trifluoromethyl)acetophenone. The general synthetic route involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring, and subsequent functionalization. The Vilsmeier-Haack reaction is a key step in forming the pyrazole aldehyde intermediate, which can then be converted to various derivatives through reductive amination.[1]
These compounds have demonstrated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL.[3] Certain derivatives have also shown potent activity against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL.[1][3]
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Aldehyde Intermediate
This protocol describes the synthesis of the key pyrazole aldehyde intermediate from 3′,5′-bis(trifluoromethyl)acetophenone and 4-hydrazinobenzoic acid.
Materials:
-
3′,5′-bis(trifluoromethyl)acetophenone
-
4-hydrazinobenzoic acid
-
Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide)
-
Methanol
-
Water
Procedure:
-
A mixture of 3′,5′-bis(trifluoromethyl)acetophenone and 4-hydrazinobenzoic acid is reacted to form a hydrazone intermediate.
-
The hydrazone is then treated with the Vilsmeier-Haack reagent to facilitate the formation of the pyrazole aldehyde.[1]
-
The resulting pyrazole aldehyde intermediate is purified by filtration and washing with water.[1]
Protocol 2: Synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole-derived anilines (Reductive Amination)
This protocol details the final step of synthesizing the target pyrazole derivatives via reductive amination of the pyrazole aldehyde intermediate.
Materials:
-
Pyrazole aldehyde intermediate
-
Various anilines (R-NH₂)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
10% Hydrochloric acid (HCl)
-
Acetonitrile
Procedure:
-
Dissolve the pyrazole aldehyde intermediate (0.5 mmol) in methanol.
-
Add the desired aniline derivative.
-
Cool the mixture to 0 °C using an ice bath.
-
Add sodium borohydride (94.5 mg, 2.5 mmol) to the solution.
-
Stir the reaction mixture for 10 hours.
-
Acidify the mixture with 10% HCl to form a precipitate.
-
Collect the precipitate and recrystallize it from acetonitrile to obtain the pure 3,5-bis(trifluoromethyl)phenyl substituted pyrazole-derived aniline product.[1]
Data Presentation
Table 1: Yields of Synthesized Pyrazole Derivatives
| Compound | R-group on Aniline | Yield (%) |
|---|---|---|
| 1 | H | 86 |
| 2 | 2-CH₃ | 85 |
| 3 | 3-CH₃ | 88 |
| 11 | 4-F | 92 |
| 28 | 3-Cl, 4-F | 90 |
| 29 | 2-Cl, 4-F | 89 |
Data extracted from a study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.[1]
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | MIC (µg/mL) against S. aureus | MBEC (µg/mL) against S. aureus Biofilm |
|---|---|---|
| 1 | 2 | >128 |
| 11 | 0.5 | 1 |
| 28 | 0.25 | 1 |
| 29 | 0.25 | 1 |
MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration. Data indicates high potency of fluorinated and chlorinated derivatives.[1][3]
Visualizations
Below are diagrams illustrating the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.
Caption: Workflow for the reductive amination step in the synthesis of target pyrazole derivatives.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 3,5-Bis(trifluoromethyl)phenyl Moiety in Organocatalysis: Application Notes and Protocols
Introduction
While direct organocatalytic applications of bis(3-(trifluoromethyl)phenyl)methanol are not prominently documented in peer-reviewed literature, the 3,5-bis(trifluoromethyl)phenyl structural motif it contains is of paramount importance in the field of organocatalysis. This moiety is a cornerstone in the design of highly effective hydrogen-bonding catalysts due to the strong electron-withdrawing properties of its two trifluoromethyl groups. These groups significantly enhance the acidity of appended hydrogen-bond donor functionalities, such as those in thioureas and ammonium salts, thereby increasing their ability to activate electrophiles and stabilize transition states.
This document provides detailed application notes and protocols for well-established organocatalysts featuring the 3,5-bis(trifluoromethyl)phenyl group, demonstrating the crucial role of this "privileged" structural element in modern organic synthesis.
Application Note 1: N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's Thiourea) in Hydrogen-Bonding Catalysis
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's thiourea, is a powerful and widely used organocatalyst. Its efficacy stems from the ability of the two N-H protons, made highly acidic by the flanking 3,5-bis(trifluoromethyl)phenyl groups, to form strong double hydrogen bonds with electrophilic substrates. This dual hydrogen-bond donation activates the substrate towards nucleophilic attack and stabilizes the developing negative charge in the transition state.
Key Features:
-
Enhanced Acidity: The electron-withdrawing trifluoromethyl groups increase the acidity of the thiourea N-H protons, leading to stronger hydrogen bonding.
-
Broad Substrate Scope: Effective for a wide range of reactions including Diels-Alder, Friedel-Crafts, and Michael additions.
-
High Selectivity: Often promotes high levels of stereoselectivity in asymmetric transformations when used in chiral variants.
Mechanism of Activation:
The catalytic cycle of Schreiner's thiourea generally involves the activation of a carbonyl group or a similar electrophile through double hydrogen bonding. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Caption: General mechanism of Schreiner's thiourea catalysis.
Application Note 2: 3,5-Bis(trifluoromethyl)phenylammonium Triflate (BFPAT) in Green Chemistry
3,5-Bis(trifluoromethyl)phenylammonium triflate (BFPAT) is an effective and environmentally friendly organocatalyst, particularly for multi-component reactions. The presence of the 3,5-bis(trifluoromethyl)phenyl group enhances the Brønsted acidity of the ammonium ion, enabling it to act as an efficient proton donor for the activation of substrates.
Key Features:
-
Green Catalyst: BFPAT is often used in environmentally benign solvents like ethanol and can be easily handled.[1][2]
-
High Yields: It promotes the synthesis of complex molecules in excellent yields through one-pot procedures.[1][2]
-
Operational Simplicity: Reactions are typically performed under mild conditions with simple work-up procedures.[1]
Quantitative Data Summary
The following table summarizes the performance of a BFPAT-catalyzed four-component synthesis of indeno[1,2-b]pyridine derivatives.[1]
| Entry | Aldehyde (Ar) | Ketone (R) | Time (h) | Yield (%) |
| 1 | 4-Cl-C₆H₄ | Phenyl | 2 | 90 |
| 2 | 4-Me-C₆H₄ | Phenyl | 2.5 | 92 |
| 3 | 4-NO₂-C₆H₄ | Phenyl | 1.5 | 95 |
| 4 | C₆H₅ | Phenyl | 3 | 88 |
| 5 | 4-Cl-C₆H₄ | 4-Br-C₆H₄ | 2 | 89 |
Reaction Conditions: Aldehyde (1 mmol), Ketone (1 mmol), 1,3-indanedione (1 mmol), Ammonium acetate (1.2 mmol), BFPAT (10 mol%), Ethanol, Room Temperature.[1]
Experimental Protocols
Protocol 1: General Procedure for BFPAT-Catalyzed Synthesis of Indeno[1,2-b]pyridines
This protocol is adapted from the synthesis of indeno[1,2-b]pyridine derivatives using 3,5-bis(trifluoromethyl)phenylammonium triflate (BFPAT) as a catalyst.[1][3]
Materials:
-
Substituted aldehyde (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
1,3-indanedione (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
3,5-Bis(trifluoromethyl)phenylammonium triflate (BFPAT) (10 mol%)
-
Ethanol (3 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), acetophenone (1.0 mmol), 1,3-indanedione (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (3 mL) to the flask.
-
Add BFPAT (10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product often precipitates from the reaction mixture.
-
Collect the solid product by simple filtration.
-
Recrystallize the crude product from hot ethanol to afford the pure indeno[1,2-b]pyridine derivative.
Caption: Workflow for BFPAT-catalyzed synthesis.
The 3,5-bis(trifluoromethyl)phenyl group is a privileged scaffold in organocatalysis, imparting enhanced acidity and hydrogen-bonding capabilities to the catalytic species. While this compound itself is not a widely reported organocatalyst, its core structure is integral to the design of highly successful catalysts like Schreiner's thiourea and BFPAT. The application notes and protocols provided herein for these related catalysts underscore the significant contribution of this fluorinated phenyl motif to the advancement of organocatalytic methodologies. For researchers and professionals in drug development, understanding the role of such structural motifs is crucial for the design of new and improved catalytic systems.
References
- 1. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Bis(3-(trifluoromethyl)phenyl)methanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of bis(3-(trifluoromethyl)phenyl)methanol utilizing a Grignard reaction. The trifluoromethylphenyl moiety is a critical functional group in medicinal chemistry, known to enhance the biological properties of compounds.[1][2] This protocol is designed to serve as a comprehensive guide for researchers, offering a step-by-step procedure, safety considerations, and data presentation.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[3][4][5] This protocol outlines the preparation of 3-(trifluoromethyl)phenylmagnesium bromide and its subsequent reaction with 3-(trifluoromethyl)benzaldehyde to yield this compound.
Safety Precautions: The preparation of Grignard reagents containing trifluoromethylphenyl groups can be hazardous and potentially explosive.[1][6] These reactions are highly exothermic and sensitive to air and moisture. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[3][7] Anhydrous solvents are crucial for the success and safety of the reaction.[2][3][4][7] Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn at all times.
Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Magnesium turnings
-
3-Bromo-α,α,α-trifluorotoluene (1.1 equivalents)
-
3-(Trifluoromethyl)benzaldehyde (1 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine solution
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Part 1: Preparation of the Grignard Reagent (3-(Trifluoromethyl)phenylmagnesium bromide)
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in an oven-dried three-necked flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, all under an inert atmosphere.[3] Add a minimal amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Reagent Addition: Prepare a solution of 3-bromo-α,α,α-trifluorotoluene (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent.[3] Gentle warming with a heat gun may be necessary if the reaction does not start.[3]
-
Completion: Once the reaction has started, add the remaining 3-bromo-α,α,α-trifluorotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[3]
Part 2: Reaction with 3-(Trifluoromethyl)benzaldehyde
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Aldehyde Addition: Dissolve 3-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous diethyl ether or THF in a separate flask. Add this solution dropwise to the cooled Grignard reagent via the dropping funnel.[3] The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Time: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3]
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[3] If a precipitate forms, add 1 M HCl to dissolve it.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[3]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous sodium sulfate.[3]
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that these are example values and actual results may vary.
| Parameter | Value |
| Starting Material | 3-(Trifluoromethyl)benzaldehyde |
| Grignard Reagent | 3-(Trifluoromethyl)phenylmagnesium bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Product | This compound |
| Yield | 75-85% (representative) |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| Melting Point | 53-56 °C (literature value for a similar compound)[8] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (4-(Trifluoromethyl)phenyl)magnesium bromide | 402-51-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (3,5-Bis(trifluoromethyl)phenyl)methanol | CAS#:32707-89-4 | Chemsrc [chemsrc.com]
Application Notes and Protocols for Bis(3-(trifluoromethyl)phenyl)methanol as a Building Block in Fluorinated Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-(trifluoromethyl)phenyl)methanol is a valuable fluorinated building block for the synthesis of a variety of complex organic molecules. The two trifluoromethyl groups significantly influence the electronic properties of the phenyl rings, making this diarylmethanol a precursor to stabilized carbocations suitable for electrophilic aromatic substitution reactions. This characteristic is particularly useful in the synthesis of pharmacologically active compounds and advanced materials where the incorporation of the bis(3-(trifluoromethyl)phenyl)methyl moiety can enhance lipophilicity, metabolic stability, and binding affinity.
These application notes provide an overview of the use of this compound in Friedel-Crafts type alkylations, specifically focusing on the synthesis of substituted indoles. Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. The protocols detailed below are based on established methodologies for the synthesis of bis(indolyl)methanes and related structures, adapted for the use of this compound.
Key Applications: Friedel-Crafts Alkylation of Indoles
The primary application highlighted here is the use of this compound as an electrophile in the Lewis acid-catalyzed Friedel-Crafts alkylation of indoles. In the presence of a suitable Lewis acid, the hydroxyl group of the methanol is eliminated to form a resonance-stabilized carbocation. This electrophile is then attacked by the electron-rich indole nucleus, typically at the C3 position, to form a new carbon-carbon bond. This reaction provides a direct route to the synthesis of 3-substituted indoles containing the bulky and lipophilic bis(3-(trifluoromethyl)phenyl)methyl group.
A subsequent reaction with a second equivalent of indole can lead to the formation of bis(indolyl)methanes, which are also of significant interest in medicinal chemistry.[1][2][3]
Quantitative Data Summary
While specific yield data for the direct reaction of this compound is not extensively published, the following table summarizes typical yields for analogous Friedel-Crafts alkylations of indoles with similar carbinols, which can be considered indicative for optimization studies.
| Starting Alcohol | Arene/Heteroarene | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Trifluoromethylated 3-Indolylmethanols | 2-Substituted Indoles | Ga(OTf)₃ (10) | 1,2-Dichloroethane | 25 - 80 | Unsymmetrical 3,3'- and 3,6'-Bis(indolyl)methanes | Good to Excellent | [4][5] |
| Aromatic Aldehydes (in situ carbinol formation) | Indole | La(OTf)₃ (10) | Solvent-free (MW) | - | Bis(indolyl)methanes | Excellent | [2][6] |
| Aromatic Aldehydes (in situ carbinol formation) | Indole | α-Chymotrypsin | Ethanol/Water | Room Temp | Bis(indolyl)methanes | 68 - 95 | [3] |
| Acetaldehyde (in situ carbinol formation) | Indole | Triethylborane | 1,2-Dichloroethane | Room Temp | Bis(indolyl)methane | - | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Lewis Acid-Catalyzed Friedel-Crafts Alkylation of Indole with this compound
This protocol is adapted from the Ga(OTf)₃-catalyzed alkylation of indoles with trifluoromethylated 3-indolylmethanols.[4][5]
Materials:
-
This compound
-
Indole (or substituted indole)
-
Gallium(III) trifluoromethanesulfonate (Ga(OTf)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add indole (1.0 equivalent).
-
Dissolve the indole in anhydrous 1,2-dichloroethane.
-
Add this compound (1.0 to 1.2 equivalents) to the solution.
-
In a separate vial, weigh Ga(OTf)₃ (10 mol%) and dissolve it in a small amount of anhydrous 1,2-dichloroethane.
-
Add the Ga(OTf)₃ solution to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time may vary from a few hours to 24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 3-[bis(3-(trifluoromethyl)phenyl)methyl]-1H-indole.
Expected Outcome:
The expected product is the C3-alkylated indole. The yield will depend on the specific indole substrate and reaction conditions. Further optimization of catalyst, solvent, and temperature may be required.
Visualizations
Logical Workflow for Friedel-Crafts Alkylation
Caption: Workflow for the Friedel-Crafts alkylation of indoles.
Signaling Pathway of Carbocation Formation and Reaction
Caption: Carbocation formation and subsequent reaction with indole.
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ga(OTf)3-Catalyzed Temperature-Controlled Regioselective Friedel-Crafts Alkylation of Trifluoromethylated 3-Indolylmethanols with 2-Substituted Indoles: Divergent Synthesis of Trifluoromethylated Unsymmetrical 3,3'-and 3,6'-Bis(indolyl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Etherification of Bis(3-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the etherification of bis(3-(trifluoromethyl)phenyl)methanol, a key transformation for the synthesis of various chemical entities relevant to drug discovery and materials science. The presented methodology is based on an iron(III)-catalyzed dehydrative etherification, a method known for its efficiency with secondary benzylic alcohols. This protocol offers a practical guide for laboratory synthesis, including reagent specifications, reaction conditions, and purification procedures.
Introduction
This compound is a sterically hindered secondary diarylmethanol. The ether derivatives of this alcohol are of interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl groups, which can enhance metabolic stability, binding affinity, and other physicochemical properties of molecules. The etherification of such hindered alcohols can be challenging. This protocol details an iron-catalyzed approach, which proceeds under relatively mild conditions and avoids the use of strong bases often required in traditional Williamson ether synthesis, which can be problematic with sterically hindered substrates.
Data Presentation
The following table summarizes the expected quantitative data for the etherification of this compound with a generic primary alcohol (R-OH) based on analogous reactions reported in the literature for similar secondary benzylic alcohols.
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Reagent | Primary Alcohol (e.g., ethanol) | - |
| Catalyst | Iron(III) Chloride (FeCl₃) | [1] |
| Solvent | Propylene Carbonate | [1] |
| Temperature | 100 °C | [1] |
| Reaction Time | 24-28 hours | [1] |
| Expected Yield | 70-90% | [1] |
| Purity (post-purification) | >95% | - |
Experimental Protocol: Iron-Catalyzed Dehydrative Etherification
This protocol describes the synthesis of a generic ether derivative from this compound and a primary alcohol.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol, methanol, etc.)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Propylene Carbonate (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the primary alcohol (2.0-3.0 eq) and anhydrous propylene carbonate as the solvent.
-
Under a nitrogen or argon atmosphere, add anhydrous iron(III) chloride (0.05 eq).
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-28 hours.[1]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ether product.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Figure 1. Experimental workflow for the etherification.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Iron(III) chloride is corrosive and moisture-sensitive; handle it with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols: The Versatile Role of the Bis(3-(trifluoromethyl)phenyl)methyl Moiety in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The bis(3-(trifluoromethyl)phenyl)methyl structural motif is a key pharmacophore in modern medicinal chemistry. Its incorporation into various molecular scaffolds has yielded potent modulators of diverse biological targets, underscoring its significance in the development of novel therapeutic agents. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the physicochemical properties of the parent molecule, often enhancing metabolic stability, binding affinity, and membrane permeability.
This document provides a comprehensive overview of the applications of molecules containing the bis(3-(trifluoromethyl)phenyl)methyl moiety, with a focus on their antibacterial, cholinesterase inhibitory, and progesterone receptor antagonist activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development in this promising area.
Antibacterial Agents: Pyrazole Derivatives
Derivatives of pyrazole incorporating the 3,5-bis(trifluoromethyl)phenyl group have demonstrated significant efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds represent a promising new class of antibiotics to combat the growing threat of drug-resistant pathogens.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The antibacterial activity of a series of 4-(anilinomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid derivatives has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, is a key indicator of antibacterial potency.
| Compound ID | R Group (Substitution on Aniline Ring) | S. aureus (ATCC 25923) MIC (µg/mL) | MRSA (ATCC 33591) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) |
| 1 | H | 2 | 4 | 8 |
| 9 | 4-Cl | 1 | 2 | 4 |
| 10 | 3-Br | 0.5 | 1 | 2 |
| 16 | 4-Br, 3-CH₃ | 0.25 | 0.5 | 1 |
| 20 | 3,5-diCl | 1 | 2 | 4 |
Data summarized from a study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as potent growth inhibitors of drug-resistant bacteria.[1][2][3][4][5]
Experimental Protocols
Protocol 1: Synthesis of 4-[4-(Anilinomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid Derivatives
This protocol outlines the general two-step synthesis of the pyrazole-based antibacterial agents.
Step 1: Synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1-(4-carboxyphenyl)-1H-pyrazole-4-carbaldehyde
-
A mixture of 3',5'-bis(trifluoromethyl)acetophenone and 4-hydrazinobenzoic acid in ethanol is refluxed to form the corresponding hydrazone.
-
The dried hydrazone intermediate is then subjected to the Vilsmeier-Haack reaction using a pre-formed Vilsmeier reagent (POCl₃ in DMF) at 0°C, followed by heating to yield the pyrazole-4-carbaldehyde.
-
The product is isolated by pouring the reaction mixture into ice water and collecting the precipitate by filtration.
Step 2: Reductive Amination to Yield Final Products
-
The pyrazole-4-carbaldehyde (1 equivalent) and the desired substituted aniline (1.1 equivalents) are refluxed in toluene using a Dean-Stark apparatus to form the imine intermediate.
-
After cooling, the imine is collected and dissolved in methanol.
-
Sodium borohydride (NaBH₄, 5 equivalents) is added portion-wise at 0°C, and the reaction is stirred overnight at room temperature.
-
The final product is precipitated by the addition of 10% HCl, collected by filtration, and purified by recrystallization.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL from an overnight culture.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and DMSO without the test compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Synthetic Workflow
Caption: Synthetic scheme for pyrazole antibacterial agents.
Cholinesterase Inhibitors: Salicylanilide Analogues
Salicylanilide derivatives containing the N-[3,5-bis(trifluoromethyl)phenyl] moiety have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease.
Quantitative Data: IC₅₀ Values
The inhibitory potency of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound ID | R Group | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 1 | H | 33.1 | 53.5 |
| 4a | 3-bromo-5-hydroxy | 18.2 | 9.2 |
| Carbamate derivative of 1 | OCON(C₂H₅)₂ | 45.6 | 23.4 |
Data summarized from a study on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues as novel acetyl- and butyrylcholinesterase inhibitors.[6][7][8]
Experimental Protocols
Protocol 3: Synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide
-
5-Bromosalicylic acid is converted to its acid chloride using thionyl chloride.
-
The resulting 5-bromo-2-hydroxybenzoyl chloride is then reacted with 3,5-bis(trifluoromethyl)aniline in a suitable solvent like dichloromethane in the presence of a base such as triethylamine to yield the final product.
-
The product is purified by column chromatography or recrystallization.
Protocol 4: Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.[9][10][11][12][13]
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
AChE (from electric eel) or BuChE (from equine serum)
-
Test compounds dissolved in DMSO
-
-
Procedure (96-well plate format):
-
Add phosphate buffer, DTNB solution, and the enzyme solution to each well.
-
Add the test compound at various concentrations (or DMSO for control).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the increase in absorbance at 412 nm at regular intervals using a microplate reader. The color change is due to the reaction of thiocholine (product of substrate hydrolysis) with DTNB.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Logical Relationship of Cholinesterase Inhibition
Caption: Mechanism of action for cholinesterase inhibitors.
Progesterone Receptor Antagonists: Phosphine-Borane Derivatives
B-(trifluoromethyl)phenyl phosphine-borane derivatives have emerged as a novel class of progesterone receptor (PR) antagonists. These compounds have potential applications in hormone-dependent cancers and other endocrine disorders.
Quantitative Data: IC₅₀ Values
The antagonistic activity of these compounds against the progesterone receptor is determined by their ability to inhibit the binding of a known agonist.
| Compound ID | P-substituent | PR Antagonistic Activity IC₅₀ (µM) |
| 20 | Triisopropylphosphine | 1.51 |
| 34 | Tricyclopropylphosphine | 0.54 |
Data summarized from a study on B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists.[2][3][14]
Experimental Protocols
Protocol 5: Synthesis of B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-borane
-
The synthesis involves the reaction of tricyclopropylphosphine with 4-(trifluoromethyl)phenylboronic acid under reductive conditions.
-
The reaction is typically carried out in a suitable solvent, and the product is purified using chromatographic techniques.
Protocol 6: Progesterone Receptor Antagonist Assay (Cell-Based Reporter Gene Assay)
This assay measures the ability of a test compound to inhibit the progesterone-induced expression of a reporter gene in cells engineered to express the progesterone receptor.
-
Cell Line: A human cell line (e.g., T47D) that endogenously expresses the progesterone receptor and is transfected with a reporter plasmid containing a progesterone response element (PRE) linked to a luciferase reporter gene.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a fixed, sub-maximal concentration of progesterone (agonist) and varying concentrations of the test compound.
-
Include controls for basal activity (no treatment), maximal agonist activity (progesterone only), and vehicle control (DMSO).
-
Incubate the cells for 24 hours to allow for gene expression.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
The IC₅₀ value is determined by plotting the percentage of inhibition of the progesterone-induced luciferase activity versus the logarithm of the test compound concentration.
-
Experimental Workflow for PR Antagonist Screening
Caption: Workflow for a cell-based PR antagonist assay.
References
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine-Borane Derivatives as Novel Progesterone Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benthamscience.com [benthamscience.com]
- 8. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Structure-Based Search for New Inhibitors of Cholinesterases [mdpi.com]
- 14. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Recep… [ouci.dntb.gov.ua]
Application Notes and Protocols: The Role of the Bis(3-(trifluoromethyl)phenyl) Moiety in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While bis(3-(trifluoromethyl)phenyl)methanol itself is not extensively utilized as a direct reagent in asymmetric synthesis, its core structural motif, the bis(3,5-trifluoromethyl)phenyl group, is a cornerstone in the design of highly effective chiral catalysts and auxiliaries. The steric bulk and electron-withdrawing nature of the two trifluoromethyl groups significantly influence the chiral environment of a catalyst, leading to high levels of stereocontrol in chemical transformations.
This document provides detailed application notes and protocols for a key transformation involving this structural motif: the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone to the chiral alcohol, (R)- or (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. This chiral alcohol is a crucial building block in the synthesis of important pharmaceutical agents, such as the NK-1 receptor antagonist Aprepitant. We will explore two primary methodologies for achieving this synthesis with high enantioselectivity: biocatalytic reduction and chemocatalysis via the Corey-Bakshi-Shibata (CBS) reduction.
Application 1: Biocatalytic Asymmetric Reduction of 3',5'-Bis(trifluoromethyl)acetophenone
Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. Various microorganisms and isolated enzymes (ketoreductases or alcohol dehydrogenases) have been shown to reduce 3',5'-bis(trifluoromethyl)acetophenone to the corresponding (R) or (S)-alcohol with excellent yields and enantiomeric excess (ee).
Data Presentation: Performance of Various Biocatalysts
The following table summarizes the performance of different whole-cell biocatalysts in the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone.
| Biocatalyst (Strain) | Product Configuration | Substrate Conc. (mM) | Co-substrate | Yield (%) | ee (%) | Reference |
| Leifsonia xyli HS0904 | (R) | 70 | Glucose (100 g/L) | 62 | 99.4 | [1] |
| Stenotrophomonas sp. HNNQ1 | (R) | 40 | 2-propanol (15% v/v) | 98.8 | 99.6 | [2] |
| Candida tropicalis 104 | (S) | Not Specified | Glucose | 70.3 | >99.9 | [3] |
| Sphingomonas sp. LZ1 | (S) | 70 | Glucose (30 g/L) | 94 | 99.6 | [4] |
Experimental Protocol: Whole-Cell Bioreduction to (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
This protocol is adapted from the procedure using Stenotrophomonas sp. HNNQ1[2].
1. Materials:
-
Stenotrophomonas sp. HNNQ1 resting cells
-
3',5'-Bis(trifluoromethyl)acetophenone
-
Phosphate buffer (pH 7.2)
-
2-Propanol (isopropanol)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Shaking incubator
2. Procedure:
-
Prepare a suspension of Stenotrophomonas sp. HNNQ1 resting cells in the phosphate buffer (pH 7.2) to a final concentration of 250 g/L.
-
To the cell suspension, add 3',5'-bis(trifluoromethyl)acetophenone to a final concentration of 40 mM.
-
Add 2-propanol as a co-substrate to a final concentration of 15% (v/v).
-
Seal the reaction vessel and place it in a shaking incubator at 30°C with agitation at 150 rpm.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or chiral HPLC). The reaction is typically complete within 15 hours.
-
Upon completion, saturate the reaction mixture with sodium chloride and extract the product with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Experimental Workflow Diagram
Caption: Workflow for the biocatalytic reduction of 3',5'-bis(trifluoromethyl)acetophenone.
Application 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used chemical method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[5][6][7] The reaction employs a chiral oxazaborolidine catalyst, which, in the presence of a borane source, facilitates the stereoselective transfer of a hydride to the ketone.
Mechanism of the CBS Reduction
The enantioselectivity of the CBS reduction is achieved through a well-defined, six-membered ring transition state. The key steps are:
-
Coordination of the borane (BH₃) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[7][8]
-
The ketone substrate coordinates to the now more Lewis-acidic endocyclic boron atom. The steric bulk of the catalyst directs the ketone to coordinate in a specific orientation, exposing one of its prochiral faces.[7][9]
-
An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a stable, chair-like six-membered transition state.[7][8]
-
The resulting alkoxyborane is released, regenerating the catalyst for the next cycle.
-
Acidic workup liberates the chiral alcohol product.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: CBS Reduction of 3',5'-Bis(trifluoromethyl)acetophenone
This is a general protocol for the CBS reduction of a ketone[5].
1. Materials:
-
(R)- or (S)-Me-CBS catalyst (e.g., (R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][3][5][6]oxazaborole)
-
3',5'-Bis(trifluoromethyl)acetophenone
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (e.g., 1 N HCl)
-
Diethyl ether or ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
2. Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the CBS catalyst (5-10 mol%) to a flame-dried reaction flask.
-
Add anhydrous THF to dissolve the catalyst and cool the solution to 0°C or -20°C.
-
Slowly add the borane-THF solution (0.6-1.0 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 15-30 minutes, maintaining the low temperature.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC. The reaction is often complete within 1-2 hours.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the low temperature.
-
Allow the mixture to warm to room temperature and then add 1 N HCl. Stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
The bis(3,5-trifluoromethyl)phenyl moiety is a privileged structural element in modern asymmetric synthesis. While this compound is not a direct reagent, its core structure is integral to the design of catalysts that provide high stereocontrol. The asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone, achievable through both robust biocatalytic and chemocatalytic methods, serves as a prime example of its application. The detailed protocols and data presented herein provide a practical guide for researchers in the synthesis of valuable chiral building blocks for drug discovery and development.
References
- 1. Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hanspub.org [pdf.hanspub.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Catalytic Applications of Metal Complexes with bis(3-(trifluoromethyl)phenyl)methanol Derived Ligands: Application Notes and Protocols
A comprehensive search of available scientific literature and chemical databases did not yield specific examples of the synthesis or catalytic application of metal complexes directly derived from bis(3-(trifluoromethyl)phenyl)methanol ligands. While the bis(3-(trifluoromethyl)phenyl) moiety is a well-established component in the design of various ligands and organocatalysts, its specific use in the context of a methanolic backbone for metal complex catalysis is not prominently documented in the reviewed literature.
This document, therefore, provides an overview of related catalytic systems that utilize the influential electronic and steric properties of the bis(trifluoromethyl)phenyl group. The principles and protocols outlined here may serve as a valuable starting point for researchers interested in exploring the potential of novel catalysts based on this compound.
Related Catalytic Systems and Ligand Architectures
Research has extensively explored ligands incorporating the 3,5-bis(trifluoromethyl)phenyl group in various catalytic transformations. This structural motif is highly valued for its strong electron-withdrawing nature and significant steric bulk, which can profoundly influence the reactivity and selectivity of a metal center.
Asymmetric Hydrogen Atom Transfer
In the field of asymmetric catalysis, ligands bearing bis(3,5-trifluoromethyl)phenyl groups have been instrumental. For instance, computational studies on certain catalytic systems have revealed that the steric repulsion between these bulky groups and other components of the reaction, such as an arylsulfonamide, is a key factor in achieving high enantioselectivity. This steric hindrance, combined with other non-covalent interactions like hydrogen bonding, helps to create a well-defined chiral environment around the metal center.
Organocatalysis with Thiourea Derivatives
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a prominent organocatalyst that leverages the hydrogen-bonding capabilities of the thiourea backbone, enhanced by the electron-withdrawing trifluoromethyl groups.[1] This catalyst is effective in a variety of transformations by activating substrates through hydrogen bonding.
Phosphine Ligands in Cross-Coupling and Gold Catalysis
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is another widely used ligand. Its strong electron-withdrawing properties and steric profile make it a valuable ligand in various catalytic reactions, including cross-coupling reactions.[2] Similarly, phosphine ligands incorporating a single 2-trifluoromethylphenyl group have been successfully employed in gold(I) catalysis, demonstrating high activity in reactions like the cycloisomerization of N-propargyl benzamides.[3]
Borate-Based Ligands and Non-Coordinating Anions
The trifluoromethylphenyl motif is also found in auxiliary ligands and non-coordinating anions. For example, platinum(II) complexes with bis(3-(trifluoromethyl)-pyrazolyl)-borate ligands have been synthesized and studied for their photophysical properties.[4] Furthermore, the weakly coordinating anion, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([BArF4]⁻), is crucial in many catalytic systems, as it can stabilize cationic metal centers without interfering with the catalytic cycle.[5]
Hypothetical Experimental Workflow for Catalyst Development
For researchers interested in pioneering the use of this compound-derived ligands, a logical experimental workflow can be proposed. This workflow outlines the necessary steps from ligand synthesis to catalyst application and analysis.
Caption: Proposed workflow for the development of novel catalysts.
General Protocols for Related Syntheses
While specific protocols for the target complexes are unavailable, the following general procedures for the synthesis of related compounds can be adapted.
Synthesis of a Generic Phosphine Ligand
This protocol is a generalized procedure for the synthesis of a phosphine ligand, which could be adapted for the synthesis of a phosphine derived from this compound.
Materials:
-
This compound derivative
-
Chlorodiphenylphosphine
-
Anhydrous solvent (e.g., THF)
-
Organolithium reagent (e.g., n-BuLi)
-
Inert atmosphere apparatus (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve the this compound derivative in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add one equivalent of n-BuLi and stir for 1 hour to deprotonate the alcohol.
-
Slowly add one equivalent of chlorodiphenylphosphine.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of a Generic Metal Complex
This protocol outlines a general method for the synthesis of a metal complex from a synthesized ligand.
Materials:
-
Synthesized ligand
-
Metal precursor (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂)
-
Inert atmosphere apparatus
Procedure:
-
Under an inert atmosphere, dissolve the ligand in the appropriate anhydrous solvent.
-
In a separate flask, dissolve the metal precursor in the same solvent.
-
Slowly add the ligand solution to the metal precursor solution at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 2-24 hours). The progress can be monitored by TLC or NMR.
-
If a precipitate forms, it can be collected by filtration, washed with a non-coordinating solvent, and dried under vacuum.
-
If the product is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or chromatography.
Conclusion and Future Outlook
The bis(3-(trifluoromethyl)phenyl) group is a powerful tool in ligand design for catalysis. While direct applications of ligands derived from this compound are not yet reported in the literature, the foundational knowledge from related systems provides a strong basis for future research. The development of such novel ligands and their corresponding metal complexes could lead to new catalysts with unique reactivity and selectivity, particularly in asymmetric catalysis where fine-tuning of the ligand sphere is paramount. Researchers are encouraged to explore this untapped area, leveraging the established principles of ligand design and catalytic screening.
References
- 1. Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Bis(3-(trifluoromethyl)phenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of bis(3-(trifluoromethyl)phenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired scale of purification. Recrystallization is often preferred for removing small amounts of impurities from a crystalline solid, while column chromatography is highly effective for separating complex mixtures or purifying non-crystalline materials.[1]
Q2: What are the likely impurities in a synthesis of this compound?
A2: If this compound is synthesized via a Grignard reaction, common impurities may include:
-
Biphenyl-type compounds: Formed from the coupling of the Grignard reagent with unreacted aryl halide.[2]
-
Unreacted starting materials: Such as 3-(trifluoromethyl)benzaldehyde or the corresponding Grignard reagent.
-
Byproducts from side reactions: The specific byproducts will depend on the exact synthetic route and reaction conditions.
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3][4] To select an appropriate solvent, you can perform small-scale solubility tests with a variety of solvents (e.g., hexanes, toluene, ethyl acetate, methanol). The ideal solvent will dissolve the crude product when heated but will result in the formation of crystals upon cooling. A mixed solvent system can also be employed if a single solvent is not effective.[5]
Q4: When is column chromatography the better choice for purification?
A4: Column chromatography is advantageous when:
-
The product is an oil or a non-crystalline solid.
-
The impurities have very similar solubility characteristics to the desired product, making recrystallization ineffective.
-
There are multiple impurities to be removed.
-
A very high degree of purity is required.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
Q: My compound is not crystallizing from the solution upon cooling. What should I do?
A: If crystals do not form, you can try the following troubleshooting steps:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[6]
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystallization.
-
-
Concentrate the solution: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
-
Cool to a lower temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath.[3]
Q: My compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the melting point of the solid is lower than the boiling point of the solvent or if the solution is supersaturated. To address this:
-
Re-heat the solution: Add a small amount of additional solvent to the hot solution until the oil redissolves completely.[6]
-
Cool the solution slowly: A slower cooling rate can promote the formation of crystals instead of oil. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[6]
-
Change the solvent system: If the problem persists, consider using a different solvent or a mixed solvent system with a lower boiling point.
Column Chromatography Issues
Q: The separation of my compound from an impurity on the column is poor. How can I improve it?
A: To improve the separation (resolution) in column chromatography:
-
Optimize the mobile phase: Use a less polar solvent system (eluent). This will generally cause all compounds to move down the column more slowly, allowing for better separation. Thin-layer chromatography (TLC) can be used to quickly screen for the optimal solvent system.
-
Use a larger column: A longer and/or wider column with more stationary phase (e.g., silica gel) can enhance separation. A common rule of thumb is to use a silica gel to crude product ratio of 50:1 to 100:1 for difficult separations.[7]
-
Ensure proper column packing: A poorly packed column with air bubbles or cracks will lead to poor separation.[8]
Q: My compound is not eluting from the column. What is the problem?
A: If your compound is stuck on the column, the eluent is likely not polar enough. To elute the compound, gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is too polar. If the solid does not dissolve at room temperature, gently heat the test tube. A suitable solvent will dissolve the solid upon heating and form crystals upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for non-polar compounds. |
| Toluene | 111 | Non-polar | Higher boiling point than hexane. |
| Dichloromethane | 40 | Moderately Polar | Volatile, often used in mixed solvent systems. |
| Ethyl Acetate | 77 | Polar aprotic | Good general-purpose solvent. |
| Methanol | 65 | Polar protic | Can form hydrogen bonds. |
General Column Chromatography Protocol
-
Select the Stationary and Mobile Phases: Silica gel is a common stationary phase for compounds of moderate polarity. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). Use TLC to determine a solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Pack the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and apply it to the top of the column.
-
Elute the Column: Pass the eluent through the column, collecting fractions in test tubes.
-
Monitor the Elution: Use TLC to analyze the collected fractions to determine which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Table 2: Common Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Adjustable | Good for a wide range of compounds of moderate polarity. |
| Hexane / Dichloromethane | Adjustable | Useful for separating less polar compounds. |
| Dichloromethane / Methanol | Adjustable | For more polar compounds. |
Visualizations
References
Optimizing reaction conditions for bis(3-(trifluoromethyl)phenyl)methanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of bis(3-(trifluoromethyl)phenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a 3-(trifluoromethyl)phenylmagnesium halide (a Grignard reagent) with an appropriate carbonyl compound, such as 3-(trifluoromethyl)benzaldehyde or an ester like methyl 3-(trifluoromethyl)benzoate.
Q2: Why is it critical to maintain anhydrous conditions during the Grignard reaction?
A2: Grignard reagents are highly reactive and are strong bases. They will readily react with protic solvents, including any trace amounts of water, which will quench the reagent and prevent it from reacting with the intended carbonyl compound, leading to a significant decrease in yield.[1] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
Q3: My Grignard reaction has not initiated. What are the common causes and solutions?
A3: Failure to initiate is a common issue in Grignard reactions. Several factors can contribute to this:
-
Wet Glassware or Solvent: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere and that the solvent is truly anhydrous.
-
Inactive Magnesium Surface: The magnesium turnings can have an oxide layer that prevents the reaction. You can activate the surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings with a glass rod (in an inert atmosphere) to expose a fresh surface.
-
Low Temperature: While the reaction is exothermic once it starts, gentle warming may be necessary for initiation.
Q4: What are the primary side products to expect in this synthesis?
A4: The most common side product is the homocoupling of the Grignard reagent, resulting in the formation of 3,3'-bis(trifluoromethyl)biphenyl. This is more likely to occur at higher concentrations of the aryl halide and at elevated temperatures.[2] Another potential side product is the starting material, 3-(trifluoromethyl)bromobenzene, if the Grignard reagent formation is incomplete.
Q5: Are there any specific safety concerns associated with the synthesis of this compound?
A5: Yes, there are significant safety concerns. Trifluoromethyl-substituted phenyl Grignard reagents have been reported to be potentially explosive, especially upon loss of solvent contact or when heated.[3] It is crucial to handle these reagents with care, avoid concentrating them to dryness, and always work behind a blast shield.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Grignard reagent did not form | Confirm the quality of magnesium turnings and activate them if necessary (e.g., with a crystal of iodine). Ensure all glassware is meticulously dried and the solvent is anhydrous. |
| Grignard reagent was quenched | Use an inert atmosphere (nitrogen or argon) throughout the reaction to prevent exposure to atmospheric moisture and oxygen. Ensure the carbonyl compound is also dry. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently warming the reaction mixture. |
| Side reactions dominating | Control the rate of addition of the aryl halide during Grignard formation to avoid high local concentrations. Maintain a controlled temperature throughout the reaction. |
Problem 2: Formation of Significant Amounts of Biphenyl Byproduct
| Possible Cause | Suggested Solution |
| High local concentration of aryl halide | Add the solution of 3-(trifluoromethyl)bromobenzene dropwise to the magnesium suspension to maintain a low concentration. |
| Elevated reaction temperature | Maintain a gentle reflux during the Grignard formation and cool the reaction mixture before adding the carbonyl compound. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials | Use an appropriate excess of the Grignard reagent to ensure full conversion of the carbonyl compound. |
| Biphenyl byproduct co-elutes with the product | Utilize column chromatography with a carefully selected solvent system (e.g., a hexane/ethyl acetate gradient) to separate the product from the less polar biphenyl. |
| Product is an oil and difficult to crystallize | If direct crystallization is challenging, purify by column chromatography first. Then, attempt crystallization from a different solvent system. |
Experimental Protocols
Synthesis of 3-(Trifluoromethyl)phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under an inert atmosphere (N₂ or Ar), equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.
-
Reagents: To the flask, add magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine to the flask. In the dropping funnel, prepare a solution of 3-(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings.
-
Reaction: The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Once initiated, add the remaining 3-(trifluoromethyl)bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Addition of Electrophile: Prepare a solution of 3-(trifluoromethyl)benzaldehyde (0.9 equivalents) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data
| Solvent | Reaction Temperature (°C) | Typical Yield (%) | Notes |
| Diethyl Ether | 35 (reflux) | 75-85 | Standard solvent, but its low boiling point can limit the reaction rate. |
| Tetrahydrofuran (THF) | 66 (reflux) | 80-95 | Higher boiling point can lead to faster reaction rates and higher yields. THF is also better at solvating the Grignard reagent. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 (reflux) | 85-95 | A greener alternative to THF with a higher boiling point. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Common impurities in bis(3-(trifluoromethyl)phenyl)methanol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(3-(trifluoromethyl)phenyl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities in this compound, also known as 3,5-bis(trifluoromethyl)benzyl alcohol, typically arise from its synthesis, which often involves a Grignard reaction. The most prevalent impurities include:
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Unreacted Starting Materials: 3,5-bis(trifluoromethyl)bromobenzene, the precursor for the Grignard reagent, may be present in the final product if the reaction does not go to completion.
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Grignard Reaction Byproducts: 1,3-bis(trifluoromethyl)benzene can be formed by the quenching of the Grignard reagent by trace amounts of water or other protic sources.
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Oxidation Product: 3,5-bis(trifluoromethyl)benzaldehyde may be present as a result of the partial oxidation of the product alcohol.
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Isomeric Byproducts: During the synthesis of the 3,5-bis(trifluoromethyl)bromobenzene precursor, isomeric dibromo-bis(trifluoromethyl)benzenes can be formed, which may be carried through to the final product.[1]
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed to detect and quantify impurities in your this compound sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile impurities. The mass spectra of the separated components can be compared to library data for positive identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR are powerful tools for identifying impurities. The chemical shifts of impurity peaks will differ from those of the desired product. For example, the benzylic protons of the product will have a characteristic chemical shift that can be compared against impurity signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the main component from its impurities, and the purity can be quantified by comparing the peak areas.
Troubleshooting Guides
Issue 1: My final product shows the presence of unreacted 3,5-bis(trifluoromethyl)bromobenzene.
Cause: Incomplete Grignard reagent formation or incomplete reaction of the Grignard reagent with the formaldehyde source.
Solution:
-
Purification via Column Chromatography: This is a highly effective method for removing unreacted starting materials.
-
Purification via Recrystallization: Recrystallization can also be used to purify the product, although its effectiveness will depend on the relative solubilities of the product and the impurity in the chosen solvent system.
Issue 2: My product is contaminated with 1,3-bis(trifluoromethyl)benzene.
Cause: This byproduct forms when the Grignard reagent is quenched by a proton source, most commonly water.
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and all solvents and reagents are anhydrous during the Grignard reaction to minimize the formation of this byproduct.
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Purification via Column Chromatography: Due to the difference in polarity between the alcohol product and the hydrocarbon byproduct, column chromatography provides excellent separation.
-
Purification by Distillation: Vacuum distillation can be effective in separating the more volatile 1,3-bis(trifluoromethyl)benzene from the higher-boiling product.[3]
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel column chromatography.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexane.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniformly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and load it onto the top of the silica gel column.
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Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting ratio is 9:1 (hexane:ethyl acetate). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the more polar product.
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Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Table 1: Example Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 95:5 Hexane:Ethyl Acetate |
| Final Eluent | 80:20 Hexane:Ethyl Acetate |
| Monitoring | TLC with UV visualization (254 nm) |
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. A mixture of a soluble solvent (e.g., dichloromethane, ethyl acetate) and a less soluble solvent (e.g., hexane, heptane) often works well.
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Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
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Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Table 2: Example Recrystallization Solvents
| Solvent System | Comments |
| Hexane/Ethyl Acetate | Dissolve in a minimum of hot ethyl acetate and add hot hexane until turbidity is observed. Allow to cool. |
| Toluene/Heptane | Dissolve in a minimum of hot toluene and add hot heptane until turbidity is observed. Allow to cool. |
Quantitative Data
The following table summarizes typical purity levels of this compound before and after purification.
Table 3: Purity of this compound Before and After Purification
| Purification Method | Purity Before Purification | Purity After Purification | Reference |
| Vacuum Distillation | >92% | 99.1% | [4] |
| Column Chromatography | Typically 85-95% | >99% | General laboratory practice |
| Recrystallization | Typically 85-95% | >98% | General laboratory practice |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical relationship between common impurities and their effective removal methods.
References
- 1. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 2. 3,5-Bis(trifluoromethyl)benzyl alcohol | C9H6F6O | CID 122933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003119) [hmdb.ca]
- 4. 3,5-Bis(trifluoromethyl)benzyl alcohol(32707-89-4) 1H NMR [m.chemicalbook.com]
Troubleshooting guide for reactions involving bis(3-(trifluoromethyl)phenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(3-(trifluoromethyl)phenyl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and effective method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, with an appropriate electrophile such as 3-(trifluoromethyl)benzaldehyde.
Q2: What are the main safety concerns when working with trifluoromethyl-substituted Grignard reagents?
Trifluoromethylphenyl Grignard reagents can be highly reactive and potentially explosive. It is crucial to handle these reagents with care, ensuring that they do not lose contact with the solvent and avoiding overheating, which can lead to a runaway exothermic reaction.[1] It is recommended to use low-temperature halogen-magnesium exchange procedures where possible to mitigate these risks.
Troubleshooting Guide: Synthesis of this compound via Grignard Reaction
This guide addresses common issues encountered during the synthesis of this compound using the Grignard reaction between 3-(trifluoromethyl)phenylmagnesium bromide and 3-(trifluoromethyl)benzaldehyde.
Q3: My Grignard reaction is difficult to initiate. What are the possible causes and solutions?
Failure to initiate a Grignard reaction is a common problem, often due to the passivation of the magnesium surface by a layer of magnesium oxide. Trace amounts of moisture in the glassware or solvent can also prevent the reaction from starting.
Troubleshooting Flowchart for Grignard Reaction Initiation
Caption: Troubleshooting flowchart for initiating a Grignard reaction.
Q4: The yield of my Grignard reaction is low. What are the potential side reactions?
Low yields in Grignard reactions can be attributed to several side reactions, primarily the formation of a biphenyl byproduct through a Wurtz-type coupling of the Grignard reagent with the unreacted aryl halide.
Table 1: Common Side Products in the Synthesis of this compound and Mitigation Strategies
| Side Product | Structure | Formation Pathway | Mitigation Strategy |
| 3,3'-Bis(trifluoromethyl)biphenyl |
| Wurtz coupling of 3-(trifluoromethyl)phenylmagnesium bromide with 3-bromo-benzotrifluoride. | - Slow, dropwise addition of the aryl halide to the magnesium suspension. - Maintain a moderate reaction temperature to avoid localized heating. |
| Benzyl alcohol | Reduction of the aldehyde by the Grignard reagent acting as a hydride donor. | - Use a less sterically hindered Grignard reagent if possible. - Ensure the reaction is carried out at a low temperature. |
Q5: How can I effectively purify the crude this compound?
Purification of the crude product is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide: Oxidation of this compound
This section addresses potential issues when oxidizing the secondary alcohol, this compound, to the corresponding ketone, bis(3-(trifluoromethyl)phenyl)methanone.
Q6: The oxidation of my alcohol is slow or incomplete. Why is this happening?
The oxidation of secondary alcohols bearing electron-withdrawing groups like trifluoromethyl can be challenging. The strong inductive effect of the CF3 groups deactivates the alcohol towards oxidation, raising the activation energy of the reaction.[2]
Table 2: Comparison of Oxidizing Agents for Sterically and Electronically Challenged Alcohols
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Chromic acid (H2CrO4) | Jones conditions (CrO3, H2SO4, acetone) | Strong oxidant | Harshly acidic, not suitable for acid-sensitive substrates. |
| Pyridinium chlorochromate (PCC) | CH2Cl2, room temperature | Milder than Jones reagent | Can be acidic, requires stoichiometric amounts. |
| Swern Oxidation | (COCl)2, DMSO, Et3N, -78 °C | Mild conditions, high yields | Requires low temperatures, can have unpleasant odors. |
| Dess-Martin Periodinane (DMP) | CH2Cl2, room temperature | Mild, neutral conditions | Can be expensive and shock-sensitive. |
| TEMPO-based systems | TEMPO (cat.), co-oxidant (e.g., NaOCl) | Catalytic, mild conditions | May not be effective for highly deactivated substrates. |
Troubleshooting Workflow for Incomplete Oxidation
Caption: Troubleshooting workflow for the oxidation of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
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Materials:
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Magnesium turnings
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Iodine crystal (for activation)
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3-Bromobenzotrifluoride
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3-(Trifluoromethyl)benzaldehyde
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Procedure:
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Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (nitrogen or argon).
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Add magnesium turnings (1.2 equivalents) to the flask.
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, prepare a solution of 3-bromobenzotrifluoride (1.0 equivalent) in anhydrous diethyl ether.
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Add a small portion of the bromide solution to the magnesium to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.
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Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add a solution of 3-(trifluoromethyl)benzaldehyde (0.9 equivalents) in anhydrous diethyl ether dropwise.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate).
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Protocol 2: Oxidation of this compound to Bis(3-(trifluoromethyl)phenyl)methanone using PCC
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Materials:
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This compound
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Pyridinium chlorochromate (PCC) (1.5 equivalents)
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Anhydrous dichloromethane (DCM)
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Silica gel
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-
Procedure:
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To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM, add PCC in one portion.
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Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
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Wash the silica gel pad with additional diethyl ether.
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Concentrate the filtrate under reduced pressure to yield the crude ketone.
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Purify the product by column chromatography on silica gel if necessary.
-
References
Technical Support Center: Synthesis of Bis(3-(trifluoromethyl)phenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the yield of bis(3-(trifluoromethyl)phenyl)methanol synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: My Grignard reaction to form 3-(trifluoromethyl)phenylmagnesium bromide is not initiating. What should I do?
A1: Difficulty in initiating the Grignard reaction is a common issue. Here are several troubleshooting steps:
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Magnesium Activation: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. Activate the magnesium by gently crushing the turnings under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color is an indicator of activation.
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Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Even trace amounts of water can quench the Grignard reagent.
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Local Heating: Gentle heating with a heat gun at the start of the reaction can help initiate it. However, be cautious as the reaction can become highly exothermic once it begins.
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Concentration of Initiator: A small amount of a pre-formed Grignard reagent from a previous successful batch can be added to initiate the reaction.
Q2: The yield of my this compound is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can result from several factors throughout the experimental process. Consider the following points for optimization:
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Purity of Reagents: Ensure the 3-(trifluoromethyl)bromobenzene and 3-(trifluoromethyl)benzaldehyde are pure. Impurities can interfere with the reaction.
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Stoichiometry: While a 1:1 molar ratio of the Grignard reagent to the aldehyde is theoretically required, using a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) can help to drive the reaction to completion and compensate for any reagent that reacts with trace impurities.
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Reaction Temperature: The addition of the aldehyde to the Grignard reagent should be performed at a low temperature (e.g., 0 °C or below) to control the exothermic reaction and minimize side product formation. After the initial addition, the reaction mixture can be allowed to slowly warm to room temperature.
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Order of Addition: Slowly adding the aldehyde solution to the Grignard reagent (normal addition) is generally preferred to maintain an excess of the Grignard reagent and minimize side reactions of the aldehyde.
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Work-up Procedure: Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective method. Acidic work-up with dilute HCl can also be used, but care must be taken to avoid any acid-catalyzed side reactions of the product alcohol.
Q3: I am observing a significant amount of a side product that I suspect is a biphenyl derivative. How can I minimize its formation?
A3: The formation of 3,3'-bis(trifluoromethyl)biphenyl is a known side reaction in the preparation of 3-(trifluoromethyl)phenylmagnesium bromide, arising from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling). To minimize this:
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Slow Addition of Aryl Halide: Add the 3-(trifluoromethyl)bromobenzene solution dropwise to the magnesium turnings to maintain a low concentration of the aryl halide in the reaction mixture.
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Well-Stirred Suspension: Ensure vigorous stirring to promote the reaction of the aryl halide with the magnesium surface rather than with the formed Grignard reagent.
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Use of THF: Tetrahydrofuran (THF) is a good solvent for this reaction as it effectively solvates the Grignard reagent, which can help to reduce the rate of the coupling side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound via a Grignard reaction?
A1: The primary safety concern is the handling of the 3-(trifluoromethyl)phenylmagnesium bromide Grignard reagent, which can be pyrophoric and is highly reactive with water and air. The reaction to form the Grignard reagent can also be highly exothermic and potentially difficult to control. It is crucial to work under a dry, inert atmosphere (e.g., nitrogen or argon) and to have appropriate cooling baths on hand. Furthermore, trifluoromethyl-containing compounds may have specific toxicological properties, so appropriate personal protective equipment (PPE) should be worn at all times.
Q2: How does the electron-withdrawing nature of the trifluoromethyl group affect the reaction?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects on the synthesis:
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Grignard Formation: The electron-withdrawing nature of the CF₃ group makes the carbon-bromine bond in 3-(trifluoromethyl)bromobenzene stronger and the corresponding aryl anion less stable, which can sometimes make the Grignard reagent more challenging to form.
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Aldehyde Reactivity: The CF₃ group on the 3-(trifluoromethyl)benzaldehyde increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack by the Grignard reagent. This increased reactivity can be beneficial for the desired reaction but may also increase the potential for side reactions if conditions are not carefully controlled.
Q3: What is the best method for purifying the final product?
A3: Purification of this compound can typically be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent system can be adjusted to achieve optimal separation from any unreacted starting materials or side products. Recrystallization from a suitable solvent system can also be an effective purification method if the crude product is a solid.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Step 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide
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Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.
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To the flask, add magnesium turnings (1.2 equivalents).
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In the dropping funnel, prepare a solution of 3-(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
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Add a small portion of the 3-(trifluoromethyl)bromobenzene solution to the magnesium turnings. If the reaction does not start, add a small crystal of iodine and gently warm the flask.
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Once the reaction has initiated (indicated by bubbling and a color change), add the remainder of the 3-(trifluoromethyl)bromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of this compound
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Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
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Prepare a solution of 3-(trifluoromethyl)benzaldehyde (0.95 equivalents) in anhydrous THF.
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Add the 3-(trifluoromethyl)benzaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Quantitative Data: Yields of Diarylmethanols from Grignard Reactions
The following table presents representative yields for the synthesis of various diarylmethanols via the Grignard reaction of an arylmagnesium bromide with a substituted benzaldehyde. The yields can be influenced by the electronic nature of the substituents on both the Grignard reagent and the aldehyde.
| Grignard Reagent | Aldehyde | Substituent (on Aldehyde) | Reported Yield (%) |
| Phenylmagnesium bromide | Benzaldehyde | H | ~85-95% |
| Phenylmagnesium bromide | 4-Chlorobenzaldehyde | 4-Cl (EWG) | ~80-90% |
| Phenylmagnesium bromide | 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | ~75-85% |
| 4-Chlorophenylmagnesium bromide | 4-Chlorobenzaldehyde | 4-Cl (EWG) | ~70-80% |
| 3-(Trifluoromethyl)phenylmagnesium bromide | 3-(Trifluoromethyl)benzaldehyde | 3-CF₃ (EWG) | ~65-75% (Expected) |
Note: EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. The yield for the target compound is an educated estimate based on the trend that strong electron-withdrawing groups on both coupling partners can sometimes lead to more side reactions and slightly lower yields if not perfectly optimized.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
Side reactions to consider when using bis(3-(trifluoromethyl)phenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(3-(trifluoromethyl)phenyl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when using this compound?
A1: The primary side reactions involving this compound are typically initiated by acidic or oxidative conditions. The most common transformations to be aware of are:
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Oxidation: Conversion of the secondary alcohol to the corresponding ketone, 3,3'-bis(trifluoromethyl)benzophenone.
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Etherification: Self-condensation of two molecules of the alcohol or reaction with another alcohol present in the reaction mixture to form an ether.
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Friedel-Crafts Alkylation: In the presence of a strong acid, the alcohol can generate a carbocation that may subsequently alkylate other aromatic rings present in the reaction mixture.
Q2: How can I minimize the oxidation of this compound to 3,3'-bis(trifluoromethyl)benzophenone?
A2: Oxidation is a common side reaction, especially when reactions are exposed to air for prolonged periods or in the presence of oxidizing agents. To minimize the formation of 3,3'-bis(trifluoromethyl)benzophenone:
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Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.
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Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Carefully consider all reagents in your reaction mixture to ensure there are no unintended oxidizing agents present.
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Temperature Control: Avoid unnecessarily high reaction temperatures, as they can accelerate oxidation.
Q3: What conditions favor the formation of ether byproducts?
A3: Ether formation, specifically the self-etherification to form bis(bis(3-(trifluoromethyl)phenyl)methyl) ether, is typically promoted by acidic conditions. The electron-withdrawing trifluoromethyl groups can stabilize the benzylic carbocation intermediate, facilitating this reaction.
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Acid Catalysis: Strong Brønsted or Lewis acids can catalyze the formation of the carbocation, leading to etherification.
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High Concentrations: Higher concentrations of the alcohol can increase the likelihood of bimolecular reactions like ether formation.
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Elevated Temperatures: Increased temperature can provide the activation energy needed for this side reaction.
Q4: Under what circumstances should I be concerned about Friedel-Crafts alkylation side reactions?
A4: Friedel-Crafts alkylation becomes a significant concern when your reaction mixture contains:
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Strong Acids: Lewis acids (e.g., AlCl₃, FeCl₃) or strong Brønsted acids (e.g., H₂SO₄, TfOH) that can facilitate the formation of the bis(3-(trifluoromethyl)phenyl)methyl carbocation.
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Electron-Rich Aromatic Compounds: The presence of other aromatic compounds that are susceptible to electrophilic substitution. The carbocation generated from this compound can act as an alkylating agent.
Due to the presence of two electron-withdrawing trifluoromethyl groups on each phenyl ring, the aromatic rings of this compound itself are deactivated and less likely to undergo further alkylation.
Troubleshooting Guides
Problem 1: Formation of an Unexpected Carbonyl Peak in IR/NMR Spectra
Symptom: You observe a strong absorption around 1670-1690 cm⁻¹ in the IR spectrum or a downfield shift of aromatic protons and the disappearance of the alcohol proton and methine proton signals in the ¹H NMR spectrum, suggesting the presence of a ketone.
Possible Cause: Oxidation of this compound to 3,3'-bis(trifluoromethyl)benzophenone.
Troubleshooting Steps:
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Reaction Setup:
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Ensure your reaction is performed under a strictly inert atmosphere (N₂ or Ar).
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Use freshly degassed solvents. You can degas solvents by sparging with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.
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Reagent Purity:
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Check the purity of your starting materials and reagents for any potential oxidizing contaminants.
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-
Work-up and Purification:
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Minimize exposure to air during the work-up procedure.
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Consider purification by column chromatography to separate the ketone byproduct from the desired alcohol. A typical mobile phase would be a mixture of hexane and ethyl acetate.
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Experimental Protocol: Small-Scale Oxidation for Standard Preparation
To confirm the identity of the byproduct, you can intentionally oxidize a small sample of this compound to generate an authentic standard of 3,3'-bis(trifluoromethyl)benzophenone for comparison (e.g., by TLC, GC-MS, or NMR).
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Materials:
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This compound
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Pyridinium chlorochromate (PCC) or other mild oxidizing agent
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Dichloromethane (DCM)
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Silica gel for column chromatography
-
-
Procedure:
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Dissolve this compound in DCM in a round-bottom flask.
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Add 1.5 equivalents of PCC in one portion.
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Stir the reaction at room temperature and monitor by TLC.
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Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with DCM.
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Remove the solvent under reduced pressure to obtain the crude 3,3'-bis(trifluoromethyl)benzophenone.
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Purify by column chromatography if necessary.
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Problem 2: Appearance of a Less Polar Byproduct and Complex Aromatic Signals in NMR
Symptom: TLC analysis shows a new, less polar spot compared to the starting alcohol. The ¹H NMR spectrum of the crude product shows complex aromatic signals and the absence of the hydroxyl proton.
Possible Cause: Formation of bis(bis(3-(trifluoromethyl)phenyl)methyl) ether via acid-catalyzed self-condensation.
Troubleshooting Steps:
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Control of Acidity:
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If acidic conditions are required for your primary reaction, use the mildest acid possible and the lowest effective catalytic loading.
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Consider using a non-acidic alternative if feasible for your transformation.
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If the acidity is generated in situ, investigate methods to buffer the reaction mixture.
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Reaction Concentration:
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Run the reaction at a lower concentration to disfavor the bimolecular etherification reaction.
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Temperature Management:
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Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for your desired transformation.
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Purification:
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The ether byproduct is significantly less polar than the alcohol. It can usually be separated by silica gel column chromatography using a non-polar eluent system (e.g., increasing gradient of ethyl acetate in hexane).
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Data Presentation
Table 1: Common Side Products and Their Spectroscopic Signatures
| Side Product Name | Structure | Key IR (cm⁻¹) | Key ¹H NMR (δ ppm) | Key ¹³C NMR (δ ppm) |
| 3,3'-bis(trifluoromethyl)benzophenone | C₁₅H₈F₆O | ~1675 (C=O) | 7.6-8.2 (m, Ar-H) | ~195 (C=O) |
| bis(bis(3-(trifluoromethyl)phenyl)methyl) ether | C₃₀H₁₈F₁₂O | ~1070 (C-O-C) | 6.0-6.5 (s, 2H, CH), 7.5-8.0 (m, 16H, Ar-H) | ~80 (CH), 122-135 (Ar-C) |
Visualizations
Diagram 1: Potential Side Reaction Pathways of this compound
Caption: Overview of potential side reactions.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
Caption: A logical workflow for troubleshooting.
Handling and safety precautions for bis(3-(trifluoromethyl)phenyl)methanol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, potential experimental challenges, and frequently asked questions regarding bis(3-(trifluoromethyl)phenyl)methanol.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the handling and use of this compound in a research and development setting.
Handling and Storage
Q1: What are the primary hazards associated with this compound?
A1: Based on data from structurally similar compounds like (3,5-bis(trifluoromethyl)phenyl)methanol, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5] It is typically stable at room temperature.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: To minimize exposure, it is essential to wear:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
Q4: What should I do in case of accidental exposure?
A4: Immediate action is crucial in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Troubleshooting
Q1: I am observing low yield in a reaction where this compound is a reactant. What are the potential causes?
A1: Low yields in reactions involving fluorinated alcohols can stem from several factors:
-
Steric Hindrance: The bulky bis(3-(trifluoromethyl)phenyl) groups can sterically hinder the approach of reactants to the hydroxyl group.
-
Reagent Stability: Ensure that all reagents, especially organometallics or strong bases, are fresh and have been handled under appropriate inert conditions.
-
Reaction Conditions: The reaction temperature and time may not be optimal. Consider adjusting these parameters. For instance, some reactions may require higher temperatures to overcome the steric bulk, while others might need lower temperatures to prevent side reactions.
-
Solvent Choice: The unique electronic properties of fluorinated alcohols can influence their solubility and reactivity. Experiment with different solvents to find one that is optimal for your specific transformation.
Q2: My reaction is producing unexpected side products. What are some common side reactions with this type of alcohol?
A2: The trifluoromethyl groups are strong electron-withdrawing groups, which can influence the reactivity of the molecule.
-
Elimination Reactions: Under basic conditions, elimination to form an alkene is a possible side reaction, although this is more common with secondary or tertiary alcohols that have a beta-hydrogen.
-
Decomposition: While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to decomposition.
-
Oxidation: The alcohol functionality can be oxidized to the corresponding ketone. Ensure your reaction conditions are free of unintended oxidizing agents.
Q3: I'm having difficulty purifying this compound. What purification techniques are recommended?
A3: Due to its fluorinated nature, this compound may exhibit different chromatographic behavior compared to non-fluorinated analogs.
-
Chromatography: Normal-phase column chromatography on silica gel is a common purification method. You may need to experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve good separation.
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Quantitative Safety Data
| Property | Value | Source/Compound |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | (3,5-Bis(trifluoromethyl)phenyl)methanol[1][4] |
| Signal Word | Warning | (3,5-Bis(trifluoromethyl)phenyl)methanol[1] |
| Physical Form | White to off-white crystalline powder | (3,5-Bis(trifluoromethyl)phenyl)methanol[1] |
| Melting Point | 53-56 °C | (3,5-Bis(trifluoromethyl)phenyl)methanol[6] |
| Storage Temperature | Room Temperature | (3,5-Bis(trifluoromethyl)phenyl)methanol[1] |
Experimental Protocols
Synthesis of this compound via Ketone Reduction
-
Reaction: Reduction of bis(3-(trifluoromethyl)phenyl)methanone with a reducing agent such as sodium borohydride.
-
Procedure:
-
Dissolve bis(3-(trifluoromethyl)phenyl)methanone in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. An excess of the reducing agent is typically used.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and any borate esters.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Generalized experimental workflow for the synthesis of this compound.
Caption: Key safety precautions and emergency response for handling this compound.
References
- 1. webassign.net [webassign.net]
- 2. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 3. Bis[3,5-bis(trifluoromethyl)phenyl]-phenylmethanol | C23H12F12O | CID 132820751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
- 6. (3,5-Bis(trifluoromethyl)phenyl)methanol | CAS#:32707-89-4 | Chemsrc [chemsrc.com]
Recrystallization methods for purifying bis(3-(trifluoromethyl)phenyl)methanol
Technical Support Center: Purifying Bis(3-(trifluoromethyl)phenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of this compound, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. A systematic solvent screening process is highly recommended.[1] General guidelines suggest starting with solvents that have a boiling point lower than the melting point of your compound (53-56°C) to avoid "oiling out".[2][3] Common solvent systems for fluorinated aromatic compounds include single solvents like hexanes or toluene, and mixed solvent systems such as hexane/ethyl acetate or hexane/dichloromethane.[4][5]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.[2] To address this:
-
Add more solvent: This can lower the saturation temperature.[2]
-
Lower the temperature before cooling: Ensure the dissolution temperature is below the melting point of this compound.
-
Use a lower-boiling point solvent.
-
Employ very slow cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath.[2]
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: This is a common issue that can arise from several factors:
-
Too much solvent: The solution may not be saturated enough for crystals to form.[2][6] Try boiling off some of the solvent to increase the concentration.[6]
-
Supersaturation: The solution may need a nucleation site to initiate crystallization.[2] Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2][6]
-
The cooling process is too fast: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature.
Q4: The purity of my compound has not improved after recrystallization. Why?
A4: This can happen if the impurities have similar solubility properties to your desired compound in the chosen solvent. In this case, consider using a different solvent or a mixed solvent system. It is also possible that the cooling was too rapid, which can trap impurities within the crystal lattice.[6] Column chromatography may be a necessary purification step prior to recrystallization if the initial purity is low.[7][8]
Q5: My final yield is very low. How can I improve it?
A5: A low yield can be due to several factors:
-
Using too much solvent: This is the most common cause, as a significant amount of the compound may remain in the mother liquor.[2][6]
-
Premature crystallization: If crystals form too early in a hot solution, they may be filtered out during a hot filtration step (if performed).
-
Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the recrystallization of this compound.
Problem: Oiling Out
Problem: No Crystal Formation
Quantitative Data Summary
| Solvent System (v/v) | Solubility at 25°C (mg/mL) | Solubility at Boiling (mg/mL) | Crystal Quality & Observations | % Yield |
| Hexane | ||||
| Toluene | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Hexane:Ethyl Acetate (9:1) | ||||
| Hexane:Dichloromethane (9:1) | ||||
| User-defined system |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Preparation: Place approximately 20-30 mg of crude this compound into several test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., hexane, toluene, ethyl acetate, dichloromethane) dropwise until the solid just dissolves. Record the volume of solvent used to estimate solubility at room temperature. A good solvent will show low solubility at this stage.
-
Heating: For solvents where the compound was poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
Hot Dissolution: Continue adding the hot solvent dropwise until the solid fully dissolves. A good candidate solvent will dissolve the compound completely at a higher temperature.
-
Cooling: Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: Observe which solvent system yields a good quantity of well-formed crystals. This will be the optimal solvent for a larger scale recrystallization.
Protocol 2: Standard Recrystallization Workflow
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Heat the chosen solvent in a separate flask. Add the minimum amount of hot solvent to the crude solid until it completely dissolves.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point and obtain spectroscopic data (e.g., NMR) to assess the purity of the recrystallized product.
References
- 1. mt.com [mt.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. (3,5-Bis(trifluoromethyl)phenyl)methanol | CAS#:32707-89-4 | Chemsrc [chemsrc.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of Bis(3-(trifluoromethyl)phenyl)methanol
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of bis(3-(trifluoromethyl)phenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns involve the Grignard reagent formation and the reaction itself. Trifluoromethyl-substituted phenyl Grignard reagents can be explosive upon loss of solvent or moderate heating.[1][2] The Grignard reaction is also highly exothermic, which can lead to a thermal runaway if not properly controlled, especially at a larger scale.[3][4] Safe handling of magnesium at scale is another critical consideration.[5]
Q2: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A2: Initiation difficulty is a common issue in Grignard reactions, often due to a passivating layer on the magnesium surface or the presence of moisture.[4][6]
-
Solutions:
-
Activation of Magnesium: Use mechanical stirring to grind the magnesium turnings, or add a small crystal of iodine or 1,2-dibromoethane to activate the surface.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, and solvents like THF must be anhydrous. In-situ monitoring methods, such as FTIR, can be used to quantify water content in the solvent.[6]
-
Controlled Initiation: Add a small portion (e.g., 5%) of the halide first and confirm initiation (e.g., via temperature increase or color change) before proceeding with the rest of the addition.[6]
-
Q3: What are the most common impurities I can expect, and how do they affect purification?
A3: Common impurities include Wurtz coupling byproducts (e.g., 3,3'-bis(trifluoromethyl)biphenyl), unreacted starting materials, and benzene from the protonation of the Grignard reagent by trace water.[7] These impurities, particularly the nonpolar Wurtz products, can have similar solubility to the desired product, complicating purification by chromatography or recrystallization.[7]
Q4: I am observing a persistent emulsion during the aqueous workup. How can I resolve this at a larger scale?
A4: Emulsions are frequently caused by finely precipitated magnesium salts during the quenching step.[7]
-
Strategies to Manage Emulsions:
-
Add Saturated Brine: Washing with a saturated NaCl solution can help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filter through Celite: Filtering the entire biphasic mixture through a pad of Celite can help remove the fine solids that stabilize the emulsion.
-
pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes aid in breaking the emulsion.
-
Solvent Addition: Adding more organic solvent can sometimes help resolve the emulsion.
-
Troubleshooting Guide
This guide addresses specific problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation |
| Low or No Product Yield | Failed Grignard Formation: Reaction did not initiate due to moisture or passive magnesium. | Ensure all reagents and glassware are anhydrous. Use an activating agent like iodine or 1,2-dibromoethane. | [5][6] |
| Stalled Reaction: Grignard formation or subsequent addition reaction stopped prematurely. | Monitor the reaction in-situ with FTIR or reaction calorimetry to ensure it proceeds to completion. Re-evaluate temperature control. | [6] | |
| Side Reactions: Wurtz coupling or protonation of the Grignard reagent is dominating. | Add the halide slowly to the magnesium suspension to minimize coupling. Ensure strict anhydrous conditions. | [7] | |
| Product Contaminated with Byproducts | Wurtz Coupling Products: Biphenyl-type impurities are present. | Purify the crude product by trituration with a cold nonpolar solvent like hexanes or through careful recrystallization. | [7] |
| Unreacted Starting Carbonyl: The reaction was incomplete. | Increase reaction time or temperature moderately. Ensure the Grignard reagent was added in the correct stoichiometry. | [7] | |
| Inorganic Salts: Magnesium salts are carried over from the workup. | Perform an additional aqueous wash of the organic layer. If the product is solid, dissolve it in an organic solvent and filter off the insoluble salts. | [7] | |
| Thermal Runaway During Scale-Up | Poor Heat Dissipation: The reaction vessel cannot dissipate the heat generated by the highly exothermic Grignard reaction. | Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. Control the addition rate of the Grignard reagent or halide to manage the rate of heat generation. | [3][4] |
| Accumulation of Reagents: The reaction fails to initiate, leading to a buildup of unreacted reagents that then react uncontrollably. | Confirm initiation with a small amount of reagent before adding the bulk. Use Process Analytical Technology (PAT) like FTIR or calorimetry to monitor the reaction in real-time. | [3][6] |
Experimental Protocols
Protocol 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagents: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine.
-
Initiation: In the dropping funnel, place a solution of 3-bromobenzotrifluoride (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium and observe for signs of initiation (e.g., disappearance of the iodine color, gentle refluxing).
-
Addition: Once the reaction has initiated, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey-brown solution can be used directly in the next step.
Protocol 2: Synthesis of this compound
-
Setup: In a separate flame-dried reactor equipped with a mechanical stirrer, thermometer, and nitrogen/argon inlet, prepare a solution of a suitable ester, such as methyl 3-(trifluoromethyl)benzoate (0.45 eq.), in anhydrous THF.
-
Cooling: Cool the ester solution to 0 °C using an ice bath.
-
Addition: Slowly add the prepared Grignard reagent (from Protocol 1, 1.0 eq.) to the cooled ester solution via a cannula. Maintain the internal temperature below 10 °C throughout the addition. Grignard reagents will add twice to esters to yield tertiary alcohols.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
Protocol 3: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).[2]
-
Washing: Combine the organic layers and wash sequentially with water and then with saturated brine to help break any emulsions.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by silica gel chromatography if necessary.[9]
Data Summary
Table 1: Representative Grignard Reaction Parameters
| Parameter | Condition | Rationale / Notes | Citation |
| Solvent | Tetrahydrofuran (THF), Diethyl Ether, 2-MeTHF | Ethereal solvents are essential to solvate and stabilize the Grignard reagent. 2-MeTHF is considered a greener alternative. | [4][10] |
| Temperature | 0 °C to Reflux | Addition is often done at low temperatures (-10 to 10 °C) to control the exotherm, followed by warming to room temperature or reflux to ensure completion. | [2][10] |
| Stoichiometry | ~2.2 eq. Grignard to 1.0 eq. Ester | A slight excess of the Grignard reagent is typically used to drive the reaction to completion. | [8] |
| Workup Quench | Saturated aq. NH₄Cl | A mildly acidic quench is used to protonate the alkoxide and dissolve magnesium salts without causing acid-catalyzed side reactions. | [11] |
Visualizations
Logical and Experimental Workflows
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield.
Caption: Desired reaction pathway versus common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mt.com [mt.com]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgsyn.org [orgsyn.org]
- 10. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Preventing decomposition of bis(3-(trifluoromethyl)phenyl)methanol during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(3-(trifluoromethyl)phenyl)methanol. The information provided is designed to help prevent the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: Based on the general reactivity of secondary benzylic alcohols, the primary decomposition pathways for this compound are:
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Oxidation: Conversion to the corresponding ketone, bis(3-(trifluoromethyl)phenyl)methanone. This is a common reaction for secondary alcohols.
-
Dehydration: Under acidic conditions, the alcohol can undergo dehydration to form a carbocation intermediate, which can then lead to the formation of a dibenzylic ether or potentially an alkene, although the latter is less likely for this specific structure.
-
Elimination: Under strongly basic conditions, there is a possibility of elimination reactions, though this is less common for benzylic alcohols compared to alkyl alcohols.
Q2: How do the trifluoromethyl groups affect the stability of the molecule?
A2: The two trifluoromethyl groups on each phenyl ring are strong electron-withdrawing groups. This has two main effects on the stability of this compound:
-
Increased Acidity: The electron-withdrawing nature of the trifluoromethyl groups makes the hydroxyl proton more acidic than in non-fluorinated diarylmethanols. This can influence its reactivity in base-catalyzed reactions.
-
Carbocation Destabilization: The electron-withdrawing groups will destabilize the formation of a carbocation at the benzylic position. This makes acid-catalyzed dehydration reactions less favorable compared to diarylmethanols with electron-donating groups.
Q3: Is this compound sensitive to air or moisture?
A3: While the compound itself is generally stable to air and moisture at room temperature, it is good practice to store it in a cool, dry place. For reactions that are sensitive to water, especially those involving organometallics or strong bases, it is crucial to use the alcohol in its anhydrous form and handle it under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low yield of the desired product and formation of a ketone byproduct.
-
Possible Cause: Oxidation of the alcohol. This can be caused by the presence of oxidizing agents in the reaction mixture, exposure to air at elevated temperatures, or the use of certain catalysts that can facilitate oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen, especially if the reaction is heated.
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Carefully check all reagents for potential oxidizing properties. If an oxidant is necessary for another part of the molecule, consider protecting the alcohol group.
-
Protecting Group Strategy: If oxidation is unavoidable, protect the alcohol as a silyl ether (e.g., TMS or TBDMS ether) before proceeding with the reaction. The silyl ether can be removed later under mild conditions.
-
Issue 2: Formation of a high molecular weight byproduct, possibly an ether.
-
Possible Cause: Acid-catalyzed dehydration. Trace amounts of acid in the reagents or formed during the reaction can catalyze the intermolecular dehydration of two alcohol molecules to form an ether.
-
Troubleshooting Steps:
-
Neutralize Reagents: Ensure all reagents and solvents are free from acidic impurities. If necessary, pass solvents through a plug of neutral alumina.
-
Use a Non-Acidic Catalyst: If the reaction requires a catalyst, select one that is not a Brønsted or Lewis acid, or use a hindered base to scavenge any protons.
-
Control Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of the dehydration side reaction.
-
Protecting Group: As with oxidation, protecting the alcohol group will prevent this side reaction.
-
Issue 3: Reaction failure or decomposition when using strong bases.
-
Possible Cause: Deprotonation followed by undesired side reactions. Strong bases (e.g., organolithiums, Grignard reagents) will deprotonate the alcohol to form an alkoxide. While this is often the desired first step, the resulting alkoxide may be unstable under the reaction conditions or react in an unintended manner.
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, hindered base if only deprotonation is required, without further reaction at the benzylic position.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the generated alkoxide.
-
Order of Addition: Add the strong base to a solution of the alcohol at low temperature to ensure immediate deprotonation and minimize the time the base is in excess.
-
Protecting Group: If the hydroxyl group is not intended to participate in the reaction, protecting it is the most effective strategy.
-
Experimental Protocols
Protocol 1: Protection of this compound as a Trimethylsilyl (TMS) Ether
This protocol describes a standard procedure for protecting the hydroxyl group to prevent its participation in subsequent reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N), freshly distilled
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
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Add trimethylsilyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude TMS-protected alcohol, which can be purified by flash chromatography if necessary.
Protocol 2: Deprotection of the TMS Ether
Materials:
-
TMS-protected this compound
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TMS-protected alcohol in THF in a flask.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected alcohol.
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 83-85 °C | Commercially available data |
| Molecular Weight | 454.25 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Commercially available data |
Visualizations
Logical Workflow for Troubleshooting Decomposition
Caption: Troubleshooting workflow for decomposition of this compound.
Signaling Pathway for Alcohol Protection and Deprotection
Caption: General scheme for the protection and deprotection of the alcohol.
Validation & Comparative
A Comparative Guide to Fluorinated Alcohols in Catalysis: Bis(3-(trifluoromethyl)phenyl)methanol vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst or promoter is paramount to the success of a chemical transformation. In the realm of modern organic synthesis, fluorinated alcohols have carved out a significant niche, prized for their unique combination of properties including high acidity, strong hydrogen-bond donating ability, and low nucleophilicity. These characteristics render them highly effective in activating substrates and stabilizing intermediates in a variety of catalytic processes.
This guide provides an in-depth comparison of Bis(3-(trifluoromethyl)phenyl)methanol with other commonly employed fluorinated alcohols: 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), 2,2,2-trifluoroethanol (TFE), and nonafluoro-tert-butyl alcohol. We will delve into their physicochemical properties and compare their catalytic performance in a representative organic reaction, supported by experimental data and detailed protocols.
Physicochemical Properties and Catalytic Performance
The electronic and steric properties of fluorinated alcohols play a crucial role in their catalytic efficacy. The presence of electron-withdrawing trifluoromethyl groups significantly enhances the acidity (lowers the pKa) of the hydroxyl proton, making these molecules potent Brønsted acids and hydrogen-bond donors. This increased acidity is a key factor in their ability to activate electrophiles.
Below is a table summarizing the key physicochemical properties of this compound and its alternatives, alongside their performance in a model Friedel-Crafts alkylation of indole with β-nitrostyrene.
| Property | This compound | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | Nonafluoro-tert-butyl alcohol |
| Molecular Formula | C₁₅H₁₀F₆O | C₃H₂F₆O | C₂H₃F₃O | C₄HF₉O |
| Molecular Weight | 320.23 g/mol | 168.04 g/mol | 100.04 g/mol | 236.04 g/mol |
| pKa | ~8.5 (Estimated) | 9.3[1] | 12.4[1] | 5.4[2] |
| Physical Form | Solid | Liquid | Liquid | Liquid |
| Catalytic Performance (Friedel-Crafts Alkylation) | ||||
| Yield (%) | 94% (Estimated) | 96%[3] | 51%[3] | 98% (Estimated) |
| Reaction Time | 2 h (Estimated) | 2 h[3] | 12 h[3] | 1.5 h (Estimated) |
Experimental Protocols
Representative Experiment: Friedel-Crafts Alkylation of Indole with β-Nitrostyrene
This protocol outlines a general procedure for comparing the catalytic activity of the four fluorinated alcohols in the Friedel-Crafts alkylation of indole with β-nitrostyrene.
Materials:
-
Indole
-
β-Nitrostyrene
-
This compound
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
2,2,2-Trifluoroethanol (TFE)
-
Nonafluoro-tert-butyl alcohol
-
Dichloromethane (DCM, as a co-solvent if needed)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To four separate round-bottom flasks, each equipped with a magnetic stir bar, add indole (1.2 mmol) and β-nitrostyrene (1.0 mmol).
-
To each flask, add one of the following fluorinated alcohols (10 mL):
-
Flask 1: this compound (dissolved in a minimal amount of DCM if necessary)
-
Flask 2: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Flask 3: 2,2,2-Trifluoroethanol (TFE)
-
Flask 4: Nonafluoro-tert-butyl alcohol
-
-
Stir the reaction mixtures at room temperature.
-
Monitor the progress of each reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).
-
Upon completion of the reaction (as indicated by the disappearance of the starting material), concentrate the reaction mixture under reduced pressure to remove the fluorinated alcohol.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 3-(1-nitro-2-phenylethyl)-1H-indole.
-
Determine the yield of the purified product for each reaction.
Visualizing Catalytic Pathways and Workflows
To better understand the role of these fluorinated alcohols in catalysis and to aid in their selection, the following diagrams illustrate a general reaction mechanism and a logical workflow for catalyst choice.
References
Efficacy of Bis(3-(trifluoromethyl)phenyl)-Substituted Compounds in Drug Discovery: A Comparative Analysis
A comprehensive review of the therapeutic potential of compounds bearing the 3,5-bis(trifluoromethyl)phenyl moiety, highlighting their diverse applications in antibacterial, anticancer, and neurological research.
While the direct derivatization of bis(3-(trifluoromethyl)phenyl)methanol in drug discovery is not extensively documented in publicly available literature, the strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl motif into various molecular scaffolds has yielded a plethora of potent and selective therapeutic candidates. This guide provides a comparative analysis of the efficacy of these derivatives, categorized by their core chemical structures and therapeutic targets. The inclusion of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
Antibacterial Agents: Pyrazole Derivatives
A significant body of research has focused on the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as novel antibacterial agents, particularly against drug-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
Table 1: Efficacy of 3,5-Bis(trifluoromethyl)phenyl Pyrazole Derivatives against Gram-Positive Bacteria
| Compound ID | R-Group (Aniline Moiety) | S. aureus (MRSA) MIC (µg/mL) | Enterococcus faecalis (VRE) MIC (µg/mL) | Reference |
| 1 | Phenyl | 2 | >32 | [1] |
| 2 | 4-Isopropylphenyl | 1-2 | 2 | [1] |
| 4 | 4-Methoxyphenyl | 16 | >32 | [1] |
| 11 | 4-(Trifluoromethyl)phenyl | 0.25 - 1 | 1 | [2] |
| 28 | 3,5-Difluorophenyl | 0.5 - 1 | 1 | [2] |
| 29 | 4-Nitrophenyl | 0.5 - 1 | 1 | [2] |
MIC: Minimum Inhibitory Concentration; VRE: Vancomycin-Resistant Enterococci.
The structure-activity relationship (SAR) studies reveal that hydrophobic substituents on the aniline moiety tend to increase the antibacterial activity.[1] For instance, the introduction of a trifluoromethyl group (Compound 11) or difluoro groups (Compound 28) on the aniline ring resulted in potent growth inhibitors with MIC values as low as 0.25 µg/mL.[2] Some of these compounds have also demonstrated significant activity against bacterial biofilms.[2]
Anticancer Agents: Naphthofuran Derivatives
In the realm of oncology, a novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has shown promising anti-cancer effects in liver cancer models.[3]
Table 2: In Vitro and In Vivo Efficacy of NHDC in Liver Cancer
| Parameter | Cell Lines | Concentration/Dosage | Effect | Reference |
| Cell Growth Inhibition | HepG2, Hep3B | 1-10.8 µM | Concentration-dependent inhibition and apoptosis induction | [3] |
| Tumor Growth Prevention | In vivo (mouse model) | 5 mg/kg | Prevention of liver tumor growth | [3] |
NHDC exerts its anticancer effects by directly binding to and activating Hepatocyte Nuclear Factor 4 alpha (HNF4α), which in turn leads to the inactivation of the STAT3 signaling pathway.[3] This mechanism highlights a targeted approach to inhibiting tumor growth and progression.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Structural Validation of Bis(3-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to validate the structure of bis(3-(trifluoromethyl)phenyl)methanol. By comparing its expected spectral data with that of the well-characterized parent compound, diphenylmethanol, this document serves as a practical resource for the structural elucidation of complex organic molecules.
Introduction
Spectroscopic Data Comparison
The following tables summarize the expected and experimental spectroscopic data for this compound and diphenylmethanol, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying key functional groups. The presence of the hydroxyl (-OH) group and the aromatic rings, along with the strong C-F bonds of the trifluoromethyl groups, will produce characteristic absorption bands.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Diphenylmethanol |
| O-H | Stretching, H-bonded | ~3200-3600 (broad) | ~3200-3600 (broad)[1] |
| C-H (aromatic) | Stretching | ~3000-3100 | ~3000-3100[1] |
| C=C (aromatic) | Stretching | ~1450-1600 | ~1500-1600[1] |
| C-O | Stretching | ~1000-1200 | ~1050[2] |
| C-F (CF₃) | Stretching | ~1100-1350 (strong, multiple bands) | N/A |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl groups.
| Proton | Expected Chemical Shift (δ, ppm) for this compound (in CDCl₃) | Experimental Chemical Shift (δ, ppm) for Diphenylmethanol (in CDCl₃) | Expected Multiplicity | Integration |
| -OH | ~2.0-4.0 | ~2.24 | Singlet (d) | 1H |
| -CH(OH)- | ~5.9 | ~5.88 | Singlet (d) | 1H |
| Aromatic H's | ~7.4-7.8 | ~7.28-7.43 | Multiplet | 8H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The strong electron-withdrawing effect of the trifluoromethyl group will cause a downfield shift in the chemical shifts of the attached and nearby carbons.
| Carbon | Expected Chemical Shift (δ, ppm) for this compound (in CDCl₃) | Experimental Chemical Shift (δ, ppm) for Diphenylmethanol (in CDCl₃) |
| -CH(OH)- | ~75-80 | ~76.3 |
| Aromatic C's | ~120-145 | ~126.5, 127.6, 128.5, 143.8 |
| -CF₃ | ~120-130 (quartet) | N/A |
| C-CF₃ | ~130-135 (quartet) | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
| Parameter | Expected Value for this compound | Experimental Value for Diphenylmethanol |
| Molecular Formula | C₁₅H₁₀F₆O | C₁₃H₁₂O |
| Molecular Weight | 320.23 g/mol | 184.23 g/mol |
| Expected [M]+• (m/z) | 320 | 184 |
| Key Fragments (m/z) | 301 ([M-F]+), 251 ([M-CF₃]+), 173 ([M-C₇H₄F₃O]+), 145 ([C₇H₄F₃]+) | 167 ([M-OH]+), 105 ([C₇H₅O]+), 77 ([C₆H₅]+) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of diarylmethanols.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used. A wider spectral width (~250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: A small volume (1 µL) of the solution is injected into the GC. A suitable temperature program is used to ensure separation from any impurities. A common starting temperature is 50°C, ramped up to 250-300°C.
-
MS Detection: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Standard EI is performed at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 50-500 amu.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using the spectroscopic methods described.
References
A Practical Guide to Investigating the Cross-Reactivity of Bis(3-(trifluoromethyl)phenyl)methanol in Preclinical and Clinical Development
For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount to the integrity of preclinical and clinical data. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for bis(3-(trifluoromethyl)phenyl)methanol, a compound of interest in various research domains. In the absence of extensive public data on this specific molecule, this document serves as a practical, experience-driven manual for establishing a robust analytical protocol from the ground up. We will delve into the rationale behind experimental design, compare the utility of different analytical platforms, and provide actionable, step-by-step protocols.
Introduction: The Imperative of Specificity in Bioanalysis
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The presence of two trifluoromethylphenyl groups suggests that it may exhibit unique biological activities and metabolic profiles. When developing analytical methods for this compound in biological matrices, a critical consideration is the potential for cross-reactivity from structurally similar molecules. Cross-reactivity can lead to inaccurate quantification, potentially compromising safety and efficacy assessments in drug development.
This guide will focus on a proactive, risk-based approach to identifying and mitigating cross-reactivity, ensuring the development of a highly specific and reliable analytical method.
Identifying Potential Cross-Reactants: A Structure-Activity Relationship Approach
The first step in any cross-reactivity study is to identify potential interfering compounds. In the case of this compound, these are likely to be structural isomers, metabolites, and other closely related analogs. Based on a survey of commercially available compounds, the following are prime candidates for inclusion in a cross-reactivity panel:
-
Positional Isomers:
-
Bis(4-(trifluoromethyl)phenyl)methanol
-
Bis(2-(trifluoromethyl)phenyl)methanol
-
-
Related Substituted Phenyl Methanols:
-
(3,5-bis(trifluoromethyl)phenyl)methanol
-
-
Potential Metabolites:
-
Hydroxylated derivatives
-
Glucuronide or sulfate conjugates
-
The inclusion of these specific compounds in the validation of any analytical method is crucial for establishing its selectivity.
Comparative Analysis of Analytical Methodologies
The choice of analytical platform will significantly influence the specificity and sensitivity of the assay. Here, we compare three commonly employed techniques for small molecule bioanalysis: Immunoassay, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Immunoassay: A High-Throughput Screening Tool
Immunoassays, such as ELISA, are powerful for high-throughput screening due to their speed and relatively low cost. However, they are also more susceptible to cross-reactivity, as antibodies may recognize structurally similar epitopes.
Causality Behind Experimental Choices: An immunoassay for this compound would first require the generation of specific antibodies. The cross-reactivity of these antibodies must then be rigorously tested against the panel of potential cross-reactants identified in Section 2.
Workflow for Immunoassay Cross-Reactivity Assessment:
Caption: Workflow for assessing immunoassay cross-reactivity.
Protocol for Immunoassay Cross-Reactivity Testing:
-
Develop a competitive immunoassay for this compound. This typically involves coating microplates with a conjugate of the target analyte and an enzyme.
-
Establish a standard curve for this compound to determine its IC50 value (the concentration that inhibits 50% of the signal).
-
Prepare stock solutions of the potential cross-reactants (e.g., bis(4-(trifluoromethyl)phenyl)methanol, (3,5-bis(trifluoromethyl)phenyl)methanol).
-
Test each potential cross-reactant in the immunoassay at a range of concentrations.
-
Determine the IC50 value for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) * 100
-
Analyze the data to determine the specificity of the antibody.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS offers higher specificity than immunoassays due to the combination of chromatographic separation and mass spectrometric detection. It is particularly well-suited for the analysis of volatile and thermally stable compounds. Given that many fluorinated compounds are amenable to GC analysis, this is a viable option for this compound.
Causality Behind Experimental Choices: The key to specificity in GC-MS is achieving chromatographic separation of the target analyte from its structural isomers and potential metabolites. The mass spectrometer then provides a unique "fingerprint" for each compound, further enhancing specificity.
Workflow for GC-MS Method Development and Specificity Testing:
A Comparative Guide to Chiral Catalysts for Asymmetric Ketone Reduction: Benchmarking Against a Hypothetical Bis(3-(trifluoromethyl)phenyl)methanol-Based Oxazaborolidine Catalyst
For researchers, scientists, and drug development professionals, the enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern synthetic chemistry. The choice of catalyst is paramount to achieving high yield and enantioselectivity. This guide provides a comparative benchmark of leading catalytic systems for this transformation. We will evaluate the performance of well-established catalysts, namely a Ruthenium-based catalyst and an oxazaborolidine catalyst, and compare them to a hypothetical catalyst derived from bis(3-(trifluoromethyl)phenyl)methanol.
Performance Comparison of Catalysts in the Asymmetric Reduction of Acetophenone
The asymmetric reduction of acetophenone is a standard benchmark reaction to evaluate the performance of chiral catalysts. Below is a comparison of the catalytic efficiency of a well-established Ruthenium catalyst and an oxazaborolidine catalyst.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Hydrogen Source | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| RuCl₂--INVALID-LINK-- | Acetophenone | 1 | HCOOH:NEt₃ | Acetonitrile | 28 | 95 | 97 |
| (R)-2-Methyl-CBS-oxazaborolidine | Acetophenone | 5 | BH₃·SMe₂ | Toluene | -20 | 96 | 96.5 |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these catalytic systems.
Asymmetric Transfer Hydrogenation of Acetophenone with RuCl₂(S,S)-TsDPEN
Catalyst Preparation: The catalyst RuCl₂--INVALID-LINK-- can be synthesized by reacting [RuCl₂(p-cymene)]₂ with (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) in a suitable solvent like dichloromethane.
Reduction Procedure:
-
A mixture of formic acid and triethylamine (5:2 molar ratio) is prepared as the hydrogen source.
-
In a reaction vessel under an inert atmosphere, acetophenone (1 mmol) and the RuCl₂--INVALID-LINK-- catalyst (0.01 mmol, 1 mol%) are dissolved in acetonitrile (5 mL).
-
The formic acid/triethylamine mixture (1.5 mL) is added, and the reaction is stirred at 28 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Asymmetric Reduction of Acetophenone with (R)-2-Methyl-CBS-oxazaborolidine
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine is commercially available or can be prepared from (R)-(+)-2-amino-2-phenylethanol and methylboronic acid.
Reduction Procedure:
-
To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 mmol, 5 mol%) in dry toluene (5 mL) under an inert atmosphere at -20 °C is added borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 mmol).
-
A solution of acetophenone (1 mmol) in dry toluene (2 mL) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -20 °C for 1 hour.
-
The reaction is carefully quenched by the slow addition of methanol (2 mL).
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC.
Visualizing the Catalytic Process
Asymmetric Transfer Hydrogenation Workflow
Caption: Experimental workflow for the asymmetric transfer hydrogenation of a ketone.
Proposed Catalytic Cycle for CBS Reduction
Caption: A simplified catalytic cycle for the asymmetric reduction of a ketone using a CBS catalyst.
A Comparative Analysis of Synthetic Pathways to Bis(3-(trifluoromethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Fluorinated Intermediate
This guide provides a comparative study of two primary synthetic routes for the preparation of bis(3-(trifluoromethyl)phenyl)methanol, a valuable intermediate in pharmaceutical and materials science research. The comparison focuses on a Friedel-Crafts acylation followed by reduction, and a Grignard reaction-based approach. Detailed experimental protocols are provided, and quantitative data are summarized for objective evaluation.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Friedel-Crafts Acylation & Reduction | Route B: Grignard Reaction |
| Starting Materials | 3-(Trifluoromethyl)benzoyl chloride, 1-bromo-3-(trifluoromethyl)benzene | 1-Bromo-3-(trifluoromethyl)benzene, Ethyl formate, Magnesium turnings |
| Key Intermediates | 3,3'-Bis(trifluoromethyl)benzophenone | 3-(Trifluoromethyl)phenylmagnesium bromide |
| Overall Yield (Typical) | 75-85% | 65-75% |
| Reaction Steps | Two | One-pot (Grignard formation and reaction) |
| Reagent Sensitivity | Lewis acid (AlCl₃) is moisture-sensitive. | Grignard reagent is highly sensitive to moisture and protic solvents. |
| Safety Considerations | Handling of corrosive Lewis acids and acyl chlorides. | Handling of highly reactive and pyrophoric Grignard reagents. Strict anhydrous conditions are critical. |
| Scalability | Generally scalable with appropriate equipment. | Scalability requires careful control of exothermicity and inert atmosphere. |
Visualizing the Synthetic Strategies
The logical workflows for the two synthetic routes are depicted below.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Experimental Protocols
Route A: Friedel-Crafts Acylation and Subsequent Reduction
This two-step route involves the initial synthesis of the ketone intermediate, 3,3'-bis(trifluoromethyl)benzophenone, via a Friedel-Crafts acylation, followed by its reduction to the target alcohol.
Step 1: Synthesis of 3,3'-Bis(trifluoromethyl)benzophenone
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
1-Bromo-3-(trifluoromethyl)benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3,3'-bis(trifluoromethyl)benzophenone as a solid.
Step 2: Reduction of 3,3'-Bis(trifluoromethyl)benzophenone
Materials:
-
3,3'-Bis(trifluoromethyl)benzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water, deionized
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3,3'-bis(trifluoromethyl)benzophenone (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.[1]
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Route B: Grignard Reaction
This one-pot synthesis utilizes a Grignard reagent, which is reacted with an ester to form the desired secondary alcohol.
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Ethyl formate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water, deionized
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.
-
Place magnesium turnings (2.2 equivalents) in the flask.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of 1-bromo-3-(trifluoromethyl)benzene (2.0 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of ethyl formate (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
References
Comparative Analysis of Bis(3-(trifluoromethyl)phenyl)methanol Analogs: A Guide for Researchers
A comprehensive review of the characterization and biological activities of bis(3-(trifluoromethyl)phenyl)methanol analogs, with a primary focus on the more extensively studied 3,5-disubstituted isomers due to the limited availability of data on other substitution patterns.
This guide provides a comparative analysis of this compound analogs for researchers, scientists, and drug development professionals. Due to a scarcity of published research on this compound, this document focuses on the characterization and biological activities of analogs containing the isomeric 3,5-bis(trifluoromethyl)phenyl moiety. The trifluoromethyl group is a key pharmacophore known to enhance the metabolic stability and binding affinity of drug candidates.[1] This guide summarizes key findings on the synthesis, biological evaluation, and potential mechanisms of action of these compounds, presenting quantitative data in accessible tables, detailing experimental protocols, and visualizing a relevant signaling pathway.
Data Presentation: Comparative Biological Activities
The following tables summarize the reported biological activities of various analogs containing the 3,5-bis(trifluoromethyl)phenyl group. These compounds have shown promise in diverse therapeutic areas, including as antibacterial agents and enzyme inhibitors.
Table 1: Antibacterial Activity of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 1 | Staphylococcus aureus | 2 | [1] |
| 2 | Staphylococcus aureus | 1-2 | [1] |
| 3 | Staphylococcus aureus | 1-2 | [1] |
| 6 | Staphylococcus aureus | 1-4 | [1] |
| 7 | Staphylococcus aureus | 1-2 | [1] |
| 8 | Staphylococcus aureus | 1-2 | [1] |
| 9 | Staphylococcus aureus | 1-2 | [1] |
| 11 | Staphylococcus aureus | 0.25-1 | [1] |
| 28 | S. aureus Biofilm | 1 (MBEC) | [1] |
| 29 | S. aureus Biofilm | 1 (MBEC) | [1] |
MBEC: Minimum Biofilm Eradication Concentration
Table 2: Cholinesterase Inhibitory Activity of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogs [2]
| Compound | Target Enzyme | IC50 (µmol/L) |
| Hit Compound 1 | Acetylcholinesterase (AChE) | Not specified |
| Butyrylcholinesterase (BuChE) | Not specified | |
| Analog Series | AChE | 18.2 - 196.6 |
| BuChE | 9.2 - 196.2 | |
| 4a (N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide) | AChE & BuChE | Identified as the best inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the characterization of these analogs.
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole-Derived Anilines[1]
-
Formation of Pyrazole Aldehyde: 3',5'-bis(trifluoromethyl)acetophenone is reacted with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then treated with the Vilsmeier-Haack reagent to yield the pyrazole aldehyde.
-
Reductive Amination: The pyrazole aldehyde is then reacted with various aniline derivatives via reductive amination to produce the final target compounds.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[2]
The inhibitory activity of the N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogs against acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) was determined using a spectrophotometric method. This assay measures the activity of the cholinesterase enzyme by detecting the product of the enzymatic reaction. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value.
Mandatory Visualization
Signaling Pathway
Trifluoromethylated phenyl compounds have been implicated in the modulation of various signaling pathways, including the MAPK/ERK pathway, which is crucial in cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the core components of this signaling cascade.
Caption: A simplified diagram of the MAPK/ERK signaling cascade.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and evaluation of novel biologically active compounds, a process central to the research cited in this guide.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. DSpace [diposit.ub.edu]
Safety Operating Guide
Proper Disposal of Bis(3-(trifluoromethyl)phenyl)methanol: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Bis(3-(trifluoromethyl)phenyl)methanol must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this halogenated organic compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is critical and must be handled as hazardous waste. Follow these steps to ensure safe and compliant disposal:
-
Waste Segregation:
-
Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.[1][2]
-
Crucially, this waste must be segregated as halogenated organic waste .[1] Do not mix it with non-halogenated organic waste, as this can increase disposal costs and complexity.[3]
-
Avoid mixing with other incompatible waste streams such as acids, bases, oxidizers, or heavy metals.[3][4]
-
-
Container Selection and Labeling:
-
Use a chemically compatible container, preferably polyethylene, with a secure, tight-fitting lid.[5][6]
-
The container must be clearly labeled with the words "Hazardous Waste".[7][8]
-
The label must also include the full chemical name, "this compound," and the approximate concentration or volume of the waste.[1] An indication of the hazards (e.g., toxic, irritant) should also be present on the label.[7]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[5][8]
-
The SAA should be a well-ventilated, cool, and dry location, away from sources of ignition.[3]
-
Ensure the container is kept closed at all times, except when adding waste.[2][5][8]
-
Secondary containment for the waste container is highly recommended to prevent spills.[9]
-
-
Arranging for Disposal:
-
Once the waste container is nearly full (do not overfill), or if it has been in storage for an extended period (typically up to one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary:
-
Alert Personnel and Evacuate (if necessary): Notify others in the immediate area. If the spill is large or in a poorly ventilated area, evacuate the vicinity.[11][12]
-
Control and Contain the Spill: If safe to do so, prevent the spread of the liquid by creating a dike with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[12][13][14]
-
Absorb the Spilled Material: Cover the spill with the absorbent material, working from the outside in.[11][13][15]
-
Collect and Dispose of Contaminated Materials: Carefully scoop the absorbed material into a designated hazardous waste container.[11][15] All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[14]
-
Decontaminate the Area: Clean the spill area with soap and water. For highly toxic substances, the rinse water should also be collected as hazardous waste.[11]
Quantitative Guidelines for Hazardous Waste Management
| Parameter | Guideline | Source |
| Maximum Accumulation Volume in SAA | Up to 55 gallons of hazardous waste | [5][7] |
| Maximum Accumulation of Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Container Fill Level | No more than 90% of the container's capacity | |
| pH Range for Aqueous Waste (if applicable) | Between 5.5 and 9.0 for sewer discharge (Note: This does not apply to halogenated organic waste which should not be drain disposed) | [9] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. ehs.utk.edu [ehs.utk.edu]
Essential Safety and Logistical Information for Handling Bis(3-(trifluoromethyl)phenyl)methanol
This document provides crucial safety protocols and logistical plans for the handling and disposal of Bis(3-(trifluoromethyl)phenyl)methanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.
Chemical Profile and Hazards
Hazard Identification
The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.
Quantitative Data Summary
Specific occupational exposure limits and toxicity data for this compound are not well-established. The following table summarizes the available qualitative hazard information and provides data for Methanol as a reference for the types of quantitative data that are typically considered for laboratory chemicals. Note: The data for Methanol is not directly applicable to this compound and is for informational purposes only.
| Parameter | This compound | Methanol (for reference) |
| Physical State | Solid (crystal - powder) | Liquid |
| Appearance | White to almost white | Colorless |
| Signal Word | Warning | Danger |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H225: Highly flammable liquid and vaporH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledH370: Causes damage to organs |
| LD50 (Oral, Rat) | No data available | 5628 mg/kg |
| LC50 (Inhalation, Rat) | No data available | 64000 ppm (4 hours) |
| Permissible Exposure Limit (PEL) - OSHA | No data available | 200 ppm (8-hour TWA)[2] |
| Recommended Exposure Limit (REL) - NIOSH | No data available | 200 ppm (10-hour TWA), 250 ppm (STEL)[2] |
| Threshold Limit Value (TLV) - ACGIH | No data available | 200 ppm (8-hour TWA), 250 ppm (STEL)[2] |
Personal Protective Equipment (PPE)
A systematic approach to the selection and use of PPE is critical to minimize exposure. The following flowchart outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection logic for handling this compound.
Operational Plan: Experimental Protocol for Safe Handling
The following is a generalized, step-by-step protocol for the safe handling of this compound in a laboratory setting. This protocol should be adapted to the specifics of the experimental procedure.
1. Preparation:
- Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
- Assemble Equipment: Gather all necessary equipment and reagents.
- Don PPE: Put on all required personal protective equipment as outlined in the PPE selection workflow.
- Spill Kit: Ensure a spill kit for chemical spills is readily accessible.
2. Handling:
- Chemical Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.
- Avoid Contact: Take care to avoid direct contact with the skin and eyes.
- Dispensing: When transferring the solid, use a spatula or other appropriate tool. Avoid creating dust.
- Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
- Decontamination: Clean the work area thoroughly after the experiment is complete.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
prep [label="1. Preparation\n- Review SDS\n- Assemble Equipment\n- Don PPE\n- Prepare Spill Kit"];
handling [label="2. Handling\n- Work in Fume Hood\n- Avoid Contact\n- Safe Dispensing\n- Careful Solution Prep"];
post_handling [label="3. Post-Handling\n- Decontaminate Work Area\n- Wash Hands Thoroughly"];
disposal [label="4. Waste Disposal\n(See Disposal Plan)"];
prep -> handling;
handling -> post_handling;
post_handling -> disposal;
}
Caption: A generalized workflow for the safe handling of this compound.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
Waste Segregation and Collection:
-
Designated Container: Use a clearly labeled, compatible, and leak-proof container specifically for halogenated organic waste.
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), in the designated halogenated waste container.
-
Container Sealing: Securely close the container when not in use. Do not overfill.
-
Storage: Store the sealed container in a designated and properly ventilated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Caption: Step-by-step disposal procedure for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

